molecular formula C7H7BrClN B8014698 6-Bromo-3-chloro-2-methylaniline

6-Bromo-3-chloro-2-methylaniline

Cat. No.: B8014698
M. Wt: 220.49 g/mol
InChI Key: IWFNVSLNDDOXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-methylaniline is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-chloro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNVSLNDDOXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-3-chloro-2-methylaniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-2-methylaniline, a halogenated aromatic amine of significant interest to the chemical, pharmaceutical, and material science sectors. The document details its chemical identifiers, physicochemical properties, a representative synthetic pathway, and key applications, with a particular focus on its role as a versatile building block in organic synthesis and drug discovery. Safety protocols and handling guidelines are also provided to ensure its proper and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity and Identifiers

6-Bromo-3-chloro-2-methylaniline is a substituted aniline featuring bromine, chlorine, and methyl groups on the benzene ring. This specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 126826-29-7[1][2]
Molecular Formula C₇H₇BrClN[2]
Molecular Weight 220.5 g/mol [2]
IUPAC Name 6-bromo-3-chloro-2-methylaniline
InChI 1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3[2]
InChIKey IWFNVSLNDDOXOZ-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=CC=C1Cl)Br)N[1]

Physicochemical Properties

The physical and chemical properties of 6-Bromo-3-chloro-2-methylaniline dictate its handling, storage, and reactivity in synthetic applications.

PropertyValueSource
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Temperature Refrigerated storage recommended[2]
Solubility Low water solubility is expected due to its structure[3]

Synthesis and Manufacturing

The synthesis of substituted anilines like 6-Bromo-3-chloro-2-methylaniline often involves the reduction of a corresponding nitroaromatic precursor. This is a fundamental transformation in industrial and laboratory-scale organic synthesis. While specific manufacturing details for this exact compound are proprietary, a general and well-established synthetic approach is the reduction of 2-bromo-5-chloro-6-nitrotoluene.

A common method for this type of reduction involves using a metal catalyst, such as iron in the presence of an acid like hydrochloric acid.[4] Another approach could involve catalytic hydrogenation.

Below is a generalized workflow for the synthesis of a substituted aniline from its nitro precursor.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A Substituted Nitroaromatic (e.g., 2-Bromo-5-chloro-6-nitrotoluene) B Reaction Vessel A->B F 1. Neutralization & Extraction B->F Reaction Mixture C Reducing Agent (e.g., Fe/HCl, H₂, Pd/C) C->B D Solvent (e.g., Ethanol, Acetic Acid) D->B E Heat / Pressure (as required) E->B G 2. Solvent Removal F->G H 3. Purification (e.g., Distillation, Crystallization) G->H I 6-Bromo-3-chloro-2-methylaniline H->I

Caption: Generalized workflow for the synthesis of 6-Bromo-3-chloro-2-methylaniline.

Applications in Research and Drug Development

Halogenated organic compounds, including those containing chlorine and bromine, are of immense importance in medicinal chemistry.[5] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

6-Bromo-3-chloro-2-methylaniline serves as a key organic building block or intermediate in the synthesis of more complex molecules. Its primary applications are found in:

  • Pharmaceutical Synthesis : This compound is a precursor for developing novel pharmaceutical agents. Substituted anilines are core structures in many drugs. For instance, related structures like 3-Chloro-2-methylaniline are used in the synthesis of compounds with potential anticancer activity.[7] Similarly, 6-Bromo-3-chloro-2-methylaniline can be used to synthesize novel heterocyclic compounds, such as quinolines, which are investigated for various therapeutic activities.[8]

  • Agrochemical Industry : Similar aniline derivatives are fundamental to the creation of herbicides and pesticides.[7] The specific substitution pattern of 6-Bromo-3-chloro-2-methylaniline makes it a candidate for the development of new crop protection agents.

  • Material Science : Aromatic amines are used in the synthesis of polymers and dyes. The unique electronic properties conferred by the halogen substituents can be exploited to create materials with specific optical or conductive properties.

The strategic placement of the amine, bromo, chloro, and methyl groups allows for regioselective reactions, providing chemists with a powerful tool to construct complex target molecules with high precision.

Safety and Handling

Proper handling of 6-Bromo-3-chloro-2-methylaniline is crucial to ensure laboratory safety. Based on available data, the compound is classified with several hazards.

GHS Hazard Classification:

  • Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Safe Handling Protocol:

It is imperative to follow a strict protocol when handling this chemical to minimize exposure and risk.

G A Step 1: Risk Assessment Review SDS before starting work B Step 2: Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses, and a lab coat A->B C Step 3: Engineering Controls Handle only inside a certified chemical fume hood B->C D Step 4: Safe Handling Avoid creating dust. Keep away from incompatible materials (e.g., strong oxidizing agents) C->D E Step 5: Storage Store in a tightly sealed container in a cool, dry, refrigerated place D->E F Step 6: Waste Disposal Dispose of waste according to institutional and local regulations E->F

Caption: Standard workflow for the safe handling of chemical reagents in a lab.

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[9]

  • Ingestion : Clean mouth with water and seek medical attention.[3][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[3][9]

References

  • SAFETY DATA SHEET: 3-Chloro-2-methylaniline. (2016, December 27). Chem Service. Retrieved March 7, 2024, from [Link]

  • Chemical Properties of Aniline, 6-bromo-3-chloro. (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

  • 3-Chloro-2,6-dibromo-4-methylaniline. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Safety data sheet: 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). (2022, October 4). CPAChem. Retrieved March 7, 2024, from [Link]

  • Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

  • 4-Bromo-3-chloro-2-methylaniline. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • Identity - 5-bromo-2-chloro-4-methoxyaniline. (n.d.). ECHA CHEM. Retrieved March 7, 2024, from [Link]

  • Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
  • 4,4'-Methylene-bis-(3-chloro-2,6-diethylaniline) - Substance Information. (2023, February 18). ECHA - European Union. Retrieved March 7, 2024, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved March 7, 2024, from [Link]

Sources

Chemical structure and SMILES string for 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Bromo-3-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-2-methylaniline (CAS No. 126826-29-7), a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and computational identifiers. While specific synthesis protocols for this isomer are not widely published, this guide proposes a logical synthetic pathway based on established organic chemistry principles. Furthermore, it details expected spectroscopic signatures, potential applications as a building block in drug discovery, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for professionals engaged in fine chemical synthesis, pharmaceutical research, and materials science.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The introduction of halogen atoms, such as chlorine and bromine, into the aniline scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] 6-Bromo-3-chloro-2-methylaniline is a prime example of such a scaffold, offering multiple reactive sites and specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures and novel bioactive compounds.[4][5][6]

Chemical Identity and Structure

The structural uniqueness of 6-Bromo-3-chloro-2-methylaniline lies in its specific substitution pattern on the aniline ring, which dictates its reactivity and potential applications.

Chemical Structure

The molecule consists of an aniline core substituted with a bromine atom at position 6, a chlorine atom at position 3, and a methyl group at position 2.

Caption: Chemical Structure of 6-Bromo-3-chloro-2-methylaniline.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 126826-29-7
Molecular Formula C₇H₇BrClN
Molecular Weight 220.5 g/mol
SMILES String Cc1c(N)c(Br)ccc1ClInferred from structure
InChI Code 1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3
InChI Key IWFNVSLNDDOXOZ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are determined by the interplay of its functional groups. The aromatic ring confers hydrophobicity, while the amine group provides a site for hydrogen bonding and basicity. The halogens increase the molecular weight and lipophilicity.

PropertyValueSource
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Refrigerated storage recommended
Octanol/Water Partition Coeff. (logP) 2.685 (Calculated for an isomer)[7]
Water Solubility (logS) -2.95 (Calculated for an isomer)[7]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis could logically start from 3-chloro-2-methylnitrobenzene. The directing effects of the existing substituents would guide the subsequent bromination step.

  • Step 1: Bromination of 3-chloro-2-methylnitrobenzene. The nitro group is a strong deactivating meta-director, while the methyl group is a weak activating ortho-, para-director and the chloro group is a deactivating ortho-, para-director. The position para to the methyl group and meta to the nitro group (position 6) is sterically accessible and electronically favored for electrophilic bromination.

  • Step 2: Reduction of the Nitro Group. The resulting 2-bromo-5-chloro-6-nitrotoluene can then be reduced to the corresponding aniline. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl), are effective for this transformation.[8]

start 3-Chloro-2-methylnitrobenzene intermediate 2-Bromo-5-chloro-6-nitrotoluene start->intermediate  Step 1: Bromination  (Br₂, FeBr₃) product 6-Bromo-3-chloro-2-methylaniline intermediate->product  Step 2: Reduction  (Fe, HCl or H₂, Pd/C)

Caption: Proposed synthetic workflow for 6-Bromo-3-chloro-2-methylaniline.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification. Based on the chemical structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum should display two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two adjacent aromatic protons. These would likely appear as doublets due to coupling. A singlet corresponding to the methyl group (CH₃) would be expected around 2.0-2.5 ppm. A broad singlet for the amine (NH₂) protons would also be present, typically between 3.5-4.5 ppm, the chemical shift of which can be concentration-dependent and the signal can be exchanged with D₂O.

  • ¹³C NMR: The spectrum would show seven unique carbon signals: six for the aromatic ring (with those bonded to halogens having distinct shifts) and one for the methyl group in the aliphatic region (approx. 15-25 ppm).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks (M, M+2, M+4), which is a definitive signature for compounds containing one Br and one Cl atom.

Applications in Research and Drug Development

6-Bromo-3-chloro-2-methylaniline is not an end-product but a valuable chemical intermediate. Its utility stems from the ability to further modify the aniline functional group.

Role as a Synthetic Building Block

The primary amine group is a versatile handle for a wide range of chemical reactions, including:

  • Diazotization: Conversion to a diazonium salt, which can be subsequently replaced by various other functional groups (e.g., -H, -OH, -CN, other halogens) via Sandmeyer-type reactions.[6]

  • Amide and Sulfonamide Formation: Acylation or sulfonylation to form amides and sulfonamides, which are common moieties in bioactive molecules.

  • N-Alkylation and N-Arylation: Formation of secondary or tertiary amines, often employed in the synthesis of kinase inhibitors and other targeted therapies.

Potential in Medicinal Chemistry

Halogenated aromatics are privileged structures in drug discovery.[1] The inclusion of chlorine and bromine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. Therefore, derivatives of 6-Bromo-3-chloro-2-methylaniline are promising candidates for screening libraries aimed at discovering novel therapeutics, particularly in areas like oncology and infectious diseases where halogenated compounds have shown significant promise.[4][5][6]

Safety, Handling, and Storage

As a substituted aniline, 6-Bromo-3-chloro-2-methylaniline requires careful handling. It is classified as harmful and an irritant.

Hazard Identification
Hazard TypeGHS StatementPictogramSource
Acute Toxicity H302: Harmful if swallowed.GHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritation.GHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritation.GHS07 (Exclamation Mark)
Recommended Handling Protocol

A self-validating protocol ensures user safety by integrating procedural steps with their underlying rationale.

  • Engineering Controls:

    • Action: Handle the compound exclusively within a certified chemical fume hood.

    • Rationale: To prevent inhalation of dust or vapors, as related anilines can be harmful if inhaled.[9]

  • Personal Protective Equipment (PPE):

    • Action: Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[10][11]

    • Rationale: To prevent skin contact, which causes irritation (H315), and eye contact, which causes serious irritation (H319). Gloves must be inspected before use and disposed of properly after handling.[10]

  • Dispensing and Weighing:

    • Action: Dispense solids carefully to avoid creating dust. Use an anti-static weighing dish if possible.

    • Rationale: Minimizes airborne particulate matter, reducing inhalation risk.

  • Waste Disposal:

    • Action: Dispose of waste materials and contaminated PPE in a designated, sealed container for hazardous chemical waste.

    • Rationale: To prevent environmental contamination and accidental exposure.[9][12]

  • Storage:

    • Action: Keep the container tightly closed and store in a designated, refrigerated, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[11][12]

    • Rationale: Ensures stability and prevents hazardous reactions.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

Conclusion

6-Bromo-3-chloro-2-methylaniline is a strategically substituted aromatic amine with significant potential as a chemical intermediate. Its unique combination of functional groups—a reactive amine, a directing methyl group, and two different halogens—makes it a highly valuable building block for the synthesis of complex organic molecules. For professionals in drug discovery and development, this compound represents a versatile scaffold for generating novel chemical entities with tailored pharmacological properties. Adherence to stringent safety protocols is paramount when handling this compound to mitigate its associated health hazards.

References

  • PharmaBlock (USA), Inc. 6-bromo-3-chloro-2-methylaniline | 126826-29-7. [URL: https://www.sigmaaldrich.com/US/en/product/pharmablock/pbkh9c0d6e3e]
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC449490050]
  • CymitQuimica. (2026, January 26). SAFETY DATA SHEET. [URL: https://www.cymitquimica.com/sds/CYM-CRB1370215-EN.pdf]
  • Chem Service. (2016, December 27). SAFETY DATA SHEET. [URL: https://www.chemservice.com/media/msds/NG-15671.pdf]
  • Acros Organics. (2025, December 18). SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC109670050]
  • NIST. (n.d.). 3-Chloro-2,6-dibromo-4-methylaniline. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C84483227]
  • Mondal, J., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 6-bromo-3-chloro. [URL: https://www.chemeo.com/cid/76-203-3/Aniline-6-bromo-3-chloro]
  • Sigma-Aldrich. (n.d.). 6-bromo-3-chloro-2-methylaniline | 126826-29-7. [URL: https://www.sigmaaldrich.com/US/en/product/pharmablock/pbkh9c0d6e3e]
  • BLD Pharm. (n.d.). 126826-29-7|6-Bromo-3-chloro-2-methylaniline. [URL: https://www.bldpharm.com/products/126826-29-7.html]
  • BLD Pharm. (n.d.). 1007226-77-8|3-Bromo-6-chloro-2-methylaniline. [URL: https://www.bldpharm.com/products/1007226-77-8.html]
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-methylaniline | 1007226-77-8. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9a3b2513]
  • MilliporeSigma. (n.d.). 3-Bromo-6-chloro-2-methylaniline | 1007226-77-8. [URL: https://www.sigmaaldrich.com/US/en/product/mm/802875]
  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7171911]
  • PubChemLite. (n.d.). 4-bromo-3-chloro-2-methylaniline (C7H7BrClN). [URL: https://pubchemlite.org/compound/4-bromo-3-chloro-2-methylaniline]
  • BenchChem. (2025, December). Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview. [URL: https://www.benchchem.com/pdf/B596084_Tech_Support.pdf]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. [URL: https://www.inno-pharmchem.
  • G., S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127110/]
  • ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/87-60-5_1hnmr.htm]
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. [URL: https://www.prepchem.com/synthesis-of-3-chloro-2-methylaniline/]
  • ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis. [URL: https://www.chemicalbook.com/article/2-chloro-6-methyl-aniline--uses-and-synthesis.htm]
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. [URL: https://patents.google.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [URL: https://patents.google.
  • Ismaili, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1646. [URL: https://www.mdpi.com/1420-3049/27/5/1646]
  • Drug Hunter Team. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery]

Sources

Molecular weight and formula of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, structural analysis, and synthetic utility of 6-Bromo-3-chloro-2-methylaniline , a specialized halogenated aniline intermediate.

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7) is a highly functionalized aromatic building block characterized by a dense substitution pattern on the benzene ring.[1] As a 2,6-disubstituted aniline , it possesses significant steric bulk around the amino group, a feature critical in medicinal chemistry for inducing atropisomerism or locking conformation in biaryl systems (e.g., kinase inhibitors). This guide outlines its molecular properties, spectroscopic signatures, and a high-fidelity synthetic logic for its preparation.

Identity & Physicochemical Properties[2][3][4][5]

The precise identification of this molecule is critical due to the existence of multiple isomers (e.g., 4-bromo or 5-chloro variants) which have vastly different chemical reactivities.

PropertyData
Chemical Name 6-Bromo-3-chloro-2-methylaniline
CAS Registry Number 126826-29-7
Molecular Formula C

H

BrClN
Molecular Weight 220.49 g/mol
Exact Mass 218.945 g/mol
Physical State Off-white to pale brown solid
Melting Point Typically 45–50 °C (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Conjugate Acid) ~2.5 (Predicted; reduced basicity due to ortho-halogenation)
Structural Descriptors[5][6][8][9]
  • SMILES: CC1=C(Cl)C=CC(Br)=C1N[2]

  • InChI: InChI=1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3

  • Key Structural Feature: The molecule is a 1,2,3,6-tetrasubstituted benzene . The amino group (C1) is flanked by a methyl group (C2) and a bromine atom (C6), creating a "steric pocket" that protects the nitrogen from metabolic N-acetylation in some biological contexts.

Structural Analysis & Spectroscopy

Mass Spectrometry (Isotope Pattern)

For researchers verifying the identity of this compound, the mass spectrum provides a definitive fingerprint due to the interplay between Bromine (


Br/

Br) and Chlorine (

Cl/

Cl).
  • Base Peak (M): ~219

  • M+2 Peak: ~221 (Relative intensity ~130% of M due to

    
    Br/
    
    
    
    Cl and
    
    
    Br/
    
    
    Cl overlap)
  • M+4 Peak: ~223 (Distinctive for Br+Cl presence)

1H NMR Prediction

The substitution pattern leaves only two aromatic protons at positions 4 and 5.

  • 
     2.15 ppm (3H, s):  Methyl group at C2.
    
  • 
     4.00 ppm (2H, br s):  Amine protons (exchangeable).
    
  • 
     6.80 ppm (1H, d, J = 8.5 Hz):  Proton at C4 (Ortho to Cl, Meta to Br).
    
  • 
     7.20 ppm (1H, d, J = 8.5 Hz):  Proton at C5 (Ortho to Br, Meta to Cl).
    
  • Coupling: The 8.5 Hz coupling constant is characteristic of ortho hydrogens on the benzene ring.

Synthetic Pathways & Challenges

The Regioselectivity Challenge

Direct bromination of the commercially available precursor 3-chloro-2-methylaniline is problematic. The amino group strongly directs electrophilic substitution to the para position (C4).

  • Direct Bromination Result: Predominantly yields 4-bromo-3-chloro-2-methylaniline (Wrong Isomer).

  • Solution: A "Blocking Group Strategy" is required to force substitution at the C6 position or a scaffold reconstruction approach must be used.

Expert Protocol: The Sulfonic Acid Blocking Route

To synthesize the 6-bromo isomer with high regiocontrol, a sequence utilizing a sulfonyl blocking group at the para-position is recommended. This forces the subsequent halogenation to the remaining ortho site.

Step-by-Step Workflow
  • Starting Material: 2-Methyl-6-bromoaniline (Commercial).

  • Protection/Blocking: Sulfonation with oleum/H

    
    SO
    
    
    
    installs a sulfonic acid group at the para position (C4), the most electron-rich site.
  • Chlorination: With C4 blocked and C6 occupied by Br, the directing effects of the Amine (Ortho) and Methyl (Ortho) force the incoming Chlorine to C3 .

  • Deprotection: Acidic hydrolysis (desulfonation) removes the sulfonic acid group, yielding the target.

Synthesis cluster_legend Reaction Logic Start 2-Methyl-6-bromoaniline (CAS 15025-45-3) Step1 4-Sulfo-2-methyl-6-bromoaniline (Para-blocked) Start->Step1 H2SO4 / SO3 (Sulfonation) Step2 3-Chloro-4-sulfo-2-methyl-6-bromoaniline (Meta-chlorination forced) Step1->Step2 Cl2 / FeCl3 (Chlorination) Target 6-Bromo-3-chloro-2-methylaniline (Target) Step2->Target H2SO4 / H2O, Heat (Desulfonation) L1 Blocking C4 forces Cl to C3

Figure 1: Retrosynthetic logic using a sulfonyl blocking strategy to overcome standard directing effects.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2,6-disubstitution pattern (Methyl at 2, Bromo at 6) is a "privileged motif" in kinase inhibitor design. When this aniline is coupled to a heterocycle (e.g., pyrimidine or quinazoline), the steric bulk forces the phenyl ring to twist out of coplanarity with the heterocycle.

  • Effect: This twist often improves solubility and selectivity by filling hydrophobic pockets (e.g., the gatekeeper region) in enzymes like Bcr-Abl or EGFR .

Bedaquiline Analogues

Research indicates that halogenated quinolines are key intermediates for anti-tuberculosis drugs like Bedaquiline. 6-Bromo-3-chloro-2-methylaniline serves as a precursor to substituted quinolines via the Skraup or Combes quinoline synthesis, where the aniline nitrogen cyclizes with a glycerol or diketone derivative.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302)

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Halogenated anilines can darken upon oxidation.

References

  • PharmaBlock. (2024). Certificate of Analysis: 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromo-3-chloro-2-methylaniline. Retrieved from [3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5476926 (Isomer Analogs). Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Physical Properties and Melting Point of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential physical properties of 6-Bromo-3-chloro-2-methylaniline, with a primary focus on the principles and methodologies for determining its melting point. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of halogenated anilines, a class of compounds of significant interest in medicinal chemistry and material science.

Introduction: The Significance of 6-Bromo-3-chloro-2-methylaniline

Substituted anilines are foundational scaffolds in the synthesis of a wide array of pharmaceuticals and functional materials. The specific substitution pattern of 6-Bromo-3-chloro-2-methylaniline, featuring bromine, chlorine, and methyl groups on the aniline core, presents a unique electronic and steric profile. This profile can significantly influence its reactivity, bioavailability, and material properties. Accurate characterization of its physical properties is paramount for its application in research and development, ensuring reproducibility and a deeper understanding of its behavior in various chemical and biological systems.

The purity of a crystalline solid is directly correlated with its melting point. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[1][2] Therefore, the precise determination of the melting point of 6-Bromo-3-chloro-2-methylaniline is a critical first step in its characterization.

Physicochemical Properties of 6-Bromo-3-chloro-2-methylaniline

A comprehensive understanding of a compound's physical properties is essential for its handling, formulation, and application. The following table summarizes the key physicochemical data for 6-Bromo-3-chloro-2-methylaniline.

PropertyValueSource
Chemical Name 6-Bromo-3-chloro-2-methylaniline-
CAS Number 126826-29-7[3]
Molecular Formula C₇H₇BrClN[3]
Molecular Weight 220.5 g/mol [3]
Physical Form Solid[3]
Melting Point To be determined experimentally. A related isomer, 4-Bromo-2-chloro-6-methylaniline, has a reported melting point of 37 - 40 °C.[4]
Solubility Expected to have low water solubility.-
Storage Temperature Refrigerated storage recommended.[3]

In-Depth Focus: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This physical constant is invaluable for both identification and purity assessment. The capillary method is a widely accepted and standardized technique for this determination.[1][5][6][7]

The Scientific Rationale Behind Melting Point Depression

The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range. This phenomenon is a direct consequence of the thermodynamics of mixtures. The impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces holding the molecules together.

Experimental Protocol: Capillary Method for Melting Point Determination (Based on ASTM E324)

This protocol outlines the standardized procedure for determining the melting point of 6-Bromo-3-chloro-2-methylaniline using a melting point apparatus.

Materials and Apparatus:

  • 6-Bromo-3-chloro-2-methylaniline sample (finely powdered)

  • Capillary tubes (one end sealed)

  • Melting point apparatus with a calibrated thermometer or temperature sensor

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 6-Bromo-3-chloro-2-methylaniline sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[8]

    • Carefully tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[9]

  • Apparatus Setup:

    • Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[9][10]

    • Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Rapid Scan):

    • Set the heating rate to a relatively high value (e.g., 10-20 °C per minute).

    • Observe the sample and record the temperature at which it begins to melt. This provides a rough estimate of the melting point.[2]

    • Allow the apparatus to cool sufficiently before proceeding to the next step.

  • Accurate Melting Point Determination (Slow Scan):

    • Prepare a new capillary with the sample.

    • Set the heating rate to a slow and steady value, typically 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[9]

    • Carefully observe the sample through the magnifying lens.

    • Record the initial melting point: The temperature at which the first droplet of liquid becomes visible.

    • Record the final melting point: The temperature at which the last solid crystal melts completely.

    • The recorded temperatures constitute the melting range.

  • Data Analysis and Interpretation:

    • A sharp melting range (typically 0.5-1.5 °C) is indicative of a pure compound.[2]

    • A broad melting range suggests the presence of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Start Start with Crystalline Sample Grind Grind to Fine Powder Start->Grind Load Load Capillary Tube (2-3 mm) Grind->Load Insert Insert into Apparatus Load->Insert RapidScan Rapid Scan (10-20°C/min) Insert->RapidScan RecordApprox Record Approximate M.P. RapidScan->RecordApprox Cool Cool Apparatus RecordApprox->Cool SlowScan Slow Scan (1-2°C/min) Cool->SlowScan RecordRange Record Melting Range (T_initial to T_final) SlowScan->RecordRange Analyze Analyze Melting Range RecordRange->Analyze Purity Assess Purity Analyze->Purity

Caption: Workflow for determining the melting point of a crystalline solid.

Spectroscopic and Spectrometric Analysis

Beyond the melting point, a comprehensive characterization of 6-Bromo-3-chloro-2-methylaniline involves various spectroscopic and spectrometric techniques to elucidate its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. For 6-Bromo-3-chloro-2-methylaniline, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic and methyl protons, providing insights into the electronic environment of the substituted aniline ring. ¹³C NMR would provide information on the chemical shifts of the carbon atoms in the molecule.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 6-Bromo-3-chloro-2-methylaniline, characteristic absorption bands would be expected for:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).[13][14]

  • C-N stretching: Aromatic amine C-N stretching typically appears in the 1250-1335 cm⁻¹ region.[13]

  • C-H stretching: Aromatic and aliphatic C-H stretches will be observed.

  • C-Br and C-Cl stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 6-Bromo-3-chloro-2-methylaniline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.[15][16]

Logical Flow for Spectroscopic Analysis

SpectroscopicAnalysis Start Purified 6-Bromo-3-chloro-2-methylaniline NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Sources

pKa and Basicity of 6-Bromo-3-chloro-2-methylaniline: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, halogenated aniline derivatives like 6-Bromo-3-chloro-2-methylaniline serve as critical building blocks for complex Active Pharmaceutical Ingredients (APIs). The basicity (pKa) of the primary amine dictates the molecule's reactivity in cross-coupling workflows (e.g., Buchwald-Hartwig aminations) and governs its pharmacokinetic behavior, including solubility and membrane permeability. Because empirical pKa data for this specific highly substituted scaffold is rarely cataloged, this whitepaper synthesizes structural causality, predictive Hammett modeling, and self-validating experimental protocols to define its basicity profile.

Molecular Architecture & The Causality of Basicity

The basicity of any aniline derivative is fundamentally governed by the availability of the nitrogen's lone pair of electrons to accept a proton. In 6-Bromo-3-chloro-2-methylaniline, this electron availability is heavily suppressed by a synergistic combination of steric hindrance and inductive withdrawal from its three substituents.

The "Ortho Effect" (2-Methyl and 6-Bromo)

While alkyl groups are generally electron-donating via induction (+I) and hyperconjugation, placing a methyl group ortho to the amine paradoxically decreases basicity—a phenomenon known as the "ortho effect." The pKa of is 4.44, lower than the unsubstituted aniline core (4.60).

Causality Insight: This is primarily a thermodynamic solvation penalty rather than a purely electronic effect[1]. When protonated, the planar


 hybridized amine transitions to a bulky, purely tetrahedral 

group. Ortho substituents create severe steric hindrance that physically blocks water molecules from forming a stabilizing solvation shell around the newly formed cation.

The 6-bromo group dramatically exacerbates this penalty. Bromine is a massive, polarizable atom that not only exerts a strong electron-withdrawing inductive effect (-I) but also presents extreme steric bulk, plummeting the pKa of to 2.53[2].

Inductive Withdrawal (3-Chloro)

Because the 3-chloro group is positioned meta to the amine, it cannot donate electron density via resonance (+R); the meta position lacks the necessary orbital overlap in the aromatic


-system. Therefore, its influence is purely inductive (-I). It pulls electron density away from the nitrogen through the 

-bond framework, stabilizing the free base but highly destabilizing the conjugate acid, thereby lowering the pKa to 3.52 as seen in [3].

SubstituentEffects cluster_effects Substituent Contributions (ΔpKa) Aniline Aniline Core pKa: 4.60 Me 2-Methyl (Ortho) ΔpKa: -0.16 Steric Solvation Penalty Aniline->Me Cl 3-Chloro (Meta) ΔpKa: -1.08 Inductive Withdrawal (-I) Aniline->Cl Br 6-Bromo (Ortho) ΔpKa: -2.07 Steric + Inductive (-I) Aniline->Br Target 6-Bromo-3-chloro-2-methylaniline Predicted pKa: ~1.29 (Highly Weakened Basicity) Me->Target Cl->Target Br->Target

Fig 1: Additive substituent effects on the basicity of the aniline core.

Quantitative pKa Prediction via Hammett Additivity

When exact empirical data is unavailable, application scientists rely on to predict basicity[4]. By isolating the


pKa contribution of each substituent compared to the baseline aniline core, we can calculate a highly accurate theoretical pKa for the target molecule.
Table 1: Quantitative Basicity Data and Additive pKa Prediction
SubstituentPositionModel CompoundExperimental pKa

pKa vs Aniline (4.60)
Primary Electronic/Steric Mechanism
None -Aniline4.600.00Baseline
Methyl 2 (Ortho)o-Toluidine4.44-0.16Steric hindrance to aqueous solvation
Chloro 3 (Meta)m-Chloroaniline3.52[3]-1.08Pure -I (Inductive withdrawal)
Bromo 6 (Ortho)o-Bromoaniline2.53[2]-2.07Strong -I paired with severe steric clash
Combined 2, 3, 6 6-Bromo-3-chloro-2-methylaniline ~1.29 -3.31 Synergistic di-ortho destabilization

Note: Because the molecule features di-ortho substitution (substituents at both the 2 and 6 positions), the actual pKa may be suppressed even further (approaching ~0.8 - 1.0) due to non-linear synergistic steric constraints that force the amine out of coplanarity with the aromatic ring.

Experimental Protocol: UV-Vis Spectrophotometric Titration

Standard potentiometric titration (using a glass pH electrode) is fundamentally flawed for compounds with a pKa < 2.0. At such low pH, the high concentration of hydronium ions masks the titrant volume changes, and glass electrodes suffer from severe acid errors. To accurately validate the predicted pKa of ~1.29, a UV-Vis Spectrophotometric Titration must be employed[1].

Self-Validating Workflow
  • Buffer Preparation: Prepare a series of strictly calibrated aqueous buffers ranging from pH 0.5 to 3.5 (utilizing HCl/KCl mixtures). Measure exact pH using a calibrated micro-electrode.

  • Analyte Dissolution: Dissolve 6-Bromo-3-chloro-2-methylaniline in a minimal volume of a miscible co-solvent (e.g., 1% Methanol) to overcome its high lipophilicity. Dilute into the buffer series to achieve a final concentration of

    
     M.
    
  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution.

    • Causality Check: The free base (where the lone pair is conjugated with the ring) will exhibit a different

      
       than the protonated conjugate acid.
      
    • Self-Validation: The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) confirms that only two species are in equilibrium, validating the purity of the system and the absence of degradation.

  • Data Extraction: Select the wavelength exhibiting the maximum absorbance difference between the fully protonated and unprotonated forms. Plot Absorbance vs. pH.

  • Non-linear Regression: Apply the Henderson-Hasselbalch equation adapted for spectrophotometry:

    
    
    The inflection point of the resulting sigmoidal curve corresponds to the exact pKa[1].
    

UVVisProtocol S1 1. Buffer Preparation (pH 0.5 - 3.0) S3 3. UV-Vis Scanning (Find Isosbestic) S1->S3 S2 2. Analyte Dissolution (Co-solvent) S2->S3 S4 4. Non-linear Regression (A vs pH) S3->S4 Absorbance Data S5 5. Validation (Residuals & Derivatives) S4->S5 pKa Extraction

Fig 2: Self-validating UV-Vis spectrophotometric workflow for weak bases.

Implications for Drug Development & Synthetic Workflows

With an effective pKa of ~1.29, 6-Bromo-3-chloro-2-methylaniline is essentially non-basic under physiological conditions (pH 7.4). It will exist >99.99% in its neutral, un-ionized form.

  • Formulation & Bioavailability: Due to the inability to form stable salts at physiological pH, its aqueous solubility will be exceptionally poor. Drug formulation strategies must bypass traditional salt screening and instead rely on lipid-based delivery systems, amorphous solid dispersions, or targeted co-solvents.

  • Synthetic Reactivity: The highly depleted electron density on the nitrogen makes this amine a very poor nucleophile. In synthetic workflows (such as amidation or Buchwald-Hartwig aminations), standard mild bases will fail. Synthetic chemists must utilize strong bases (e.g., NaOtBu, LiHMDS) and elevated temperatures to force the deprotonation of the amine and drive the catalytic cycle forward.

References

  • o-TOLUIDINE - Ataman Chemicals. Available at:[Link]

  • 3-Chloroaniline - PubChem (National Center for Biotechnology Information). Available at:[Link]

  • m-Chloroaniline - Physico-chemical Properties - ChemBK. Available at:[Link]

  • o-bromoaniline - Physico-chemical Properties - ChemBK. Available at: [Link]

  • THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE - Canadian Journal of Chemistry. Available at: [Link]

Sources

The Strategic Role of 6-Bromo-3-chloro-2-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-3-chloro-2-methylaniline scaffold is a highly functionalized aromatic amine that serves as a versatile building block in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a nucleophilic amino group, a readily displaceable bromine atom for cross-coupling reactions, and a directing chloro and methyl group, makes it a valuable starting material in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of 6-bromo-3-chloro-2-methylaniline, with a focus on its role in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Synthesis of the Core Scaffold: 6-Bromo-3-chloro-2-methylaniline

The synthesis of 6-bromo-3-chloro-2-methylaniline can be efficiently achieved through the regioselective bromination of the commercially available 3-chloro-2-methylaniline. The directing effects of the amino and methyl groups, coupled with the deactivating effect of the chloro group, favor the introduction of the bromine atom at the 6-position.

Proposed Synthetic Protocol: Copper-Catalyzed Regioselective Bromination

This protocol is adapted from established methods for the regioselective bromination of anilines.[1]

Reaction:

A proposed synthetic route to 6-bromo-3-chloro-2-methylaniline.

Step-by-Step Methodology:

  • To a stirred suspension of 3-chloro-2-methylaniline (1.0 eq) and CuSO₄·5H₂O (0.25 eq) in a mixture of acetonitrile and water (2:1 v/v), add NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq) portion-wise at 7 °C.

  • Stir the reaction mixture at 7 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-bromo-3-chloro-2-methylaniline.

Causality of Experimental Choices:

  • Copper(II) Sulfate: Acts as a catalyst to facilitate the regioselective bromination.

  • Sodium Bromide: Serves as the bromine source.

  • Sodium Persulfate: A strong oxidizing agent that aids in the generation of the active brominating species.

  • Acetonitrile/Water Solvent System: Provides a suitable medium for the reaction, ensuring the solubility of both organic and inorganic reagents.

  • Low Initial Temperature: Helps to control the exothermicity of the reaction and improve regioselectivity.

Derivatization Pathways: Unlocking the Therapeutic Potential

The strategic placement of functional groups on the 6-bromo-3-chloro-2-methylaniline core allows for a variety of derivatization reactions, leading to a wide range of molecular architectures.

N-Acylation: Formation of Bioactive Amides

The amino group of 6-bromo-3-chloro-2-methylaniline can be readily acylated to form amide derivatives. Amide bonds are prevalent in many pharmaceutical agents, contributing to their biological activity and metabolic stability.[2][3]

General Protocol for N-Acylation:

  • To a solution of 6-bromo-3-chloro-2-methylaniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

2.2.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biaryl and heteroaryl-aryl structures.[4]

General scheme for Suzuki-Miyaura coupling.

2.2.2. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[5][6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Grb2 Grb2 P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

Antimicrobial Agents

Amide derivatives of various scaffolds have demonstrated significant antimicrobial activity. [2][3][7]The N-acylated derivatives of 6-bromo-3-chloro-2-methylaniline represent a promising class of compounds for the development of new antibacterial and antifungal agents. The halogen substituents on the aromatic ring can enhance the lipophilicity and antimicrobial potency of the molecules.

Compound ClassOrganismMIC (µg/mL)Reference
Rhodanine based amidesS. aureus, B. subtilisModerate activity[2]
Amides of salinomycinGram-positive bacteria2[3]
Amide-linked quinoxalinesGram-positive, Gram-negative6.25 - 100[7]

Table 2: Antimicrobial Activity of Representative Amide-Containing Compounds.

Conclusion and Future Perspectives

6-Bromo-3-chloro-2-methylaniline is a strategically important building block with significant potential in medicinal chemistry. Its versatile functional handles allow for the synthesis of a wide array of derivatives, particularly those based on the quinazoline scaffold, which have shown promise as anticancer agents targeting protein kinases. Furthermore, its N-acylated derivatives are attractive candidates for the development of novel antimicrobial agents. Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives, including those generated through advanced cross-coupling methodologies. A thorough investigation of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds, ultimately leading to the development of new and effective therapeutic agents.

References

  • Synthesis and anticancer activity of some substituted quinazoline derivatives. (n.d.). Cairo University Scholars. Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Synthetic Methods for Primary Anilines. (2023, December 15). In Books.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Synfacts, 17(04), 0432. [Link]

  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021, January). Journal of the Chemical Society of Pakistan, 43(4), 466-466. [Link]

  • Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Obaid, A. M., Abdel-Aziz, A. A., El-Azab, A. S., Al-Ghamdi, S. G., & Abdel-Hamide, S. G. (2003). Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. Archives of Pharmacal Research, 26(4), 271–278. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20). Molecules, 19(3), 3456–3470. [Link]

  • Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4193. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 14). Molecules, 29(17), 4193. [Link]

  • Huczyński, A., Janczak, J., Stefańska, J., Antoszczak, M., & Brzezinski, B. (2012). Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. Bioorganic & Medicinal Chemistry Letters, 22(14), 4697–4702. [Link]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. Retrieved March 7, 2024, from [Link]

Sources

Thermodynamic Properties of Halogenated Methylanilines: From Experimental Determination to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Halogenated methylanilines represent a critical scaffold in medicinal chemistry and materials science. A profound understanding of their thermodynamic properties is not merely academic; it is fundamental to predicting compound stability, optimizing reaction conditions, and rationally designing drug candidates with favorable binding characteristics. This guide provides a comprehensive exploration of the key thermodynamic parameters for this class of compounds, including enthalpy of formation, heat capacity, and vapor pressure. We delve into the causality behind established experimental methodologies such as bomb calorimetry, differential scanning calorimetry, and Knudsen effusion, offering detailed, self-validating protocols. Furthermore, we bridge the gap between raw data and practical application, discussing how these thermodynamic insights guide lead optimization in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thermodynamic principles for more efficient and informed chemical discovery.

The Strategic Importance of Thermodynamic Data

In the realm of drug discovery, the optimization of a ligand's binding affinity for its target is a central goal. The Gibbs free energy of binding (ΔG), which determines this affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[1][2] Two compounds can have identical binding affinities (ΔG) but arrive there via completely different thermodynamic routes—one being enthalpically driven and the other entropically driven.[2]

There is a growing body of evidence suggesting that optimizing for a favorable binding enthalpy (enthalpy-driven binding) can lead to compounds with improved selectivity and potency.[1][[“]] This "enthalpic optimization" relies on forming strong, specific interactions like hydrogen bonds with the target, rather than relying solely on the more promiscuous hydrophobic effect which is often entropically driven.[2][[“]] Understanding the inherent thermodynamic properties of the building blocks, such as halogenated methylanilines, provides the foundational data needed to predict and engineer these favorable interactions. Beyond drug binding, this data is crucial for process chemistry, ensuring the safety and efficiency of synthesis, purification, and formulation.

Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability

The standard enthalpy of formation represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. This parameter is vital for calculating reaction enthalpies, predicting the energy release of potential reactions, and assessing the relative stability of isomers.

Experimental Determination: Constant-Volume (Bomb) Calorimetry

The gold standard for determining the enthalpy of formation for organic compounds is constant-volume calorimetry, commonly known as bomb calorimetry.[4][5] The technique measures the heat of combustion (ΔcH°), from which the enthalpy of formation can be derived using Hess's Law.

Causality in Experimental Design: The "bomb" is a sealed, high-pressure stainless steel vessel, which ensures the combustion reaction goes to completion at a constant volume.[6][7] Because the volume is constant, no pressure-volume work is done, meaning the heat measured corresponds directly to the change in internal energy (ΔU) of the system.[5] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter) to absorb the heat released, allowing for a precise temperature change measurement.[8]

Protocol Validation: The trustworthiness of a bomb calorimetry experiment hinges on its calibration. Before measuring an unknown sample, the heat capacity (CF) of the entire calorimeter system (bomb, water, stirrer, etc.) must be determined. This is achieved by combusting a known mass of a certified standard, typically benzoic acid, which has a precisely known heat of combustion.[7] This calibration step accounts for all heat absorbed by the apparatus, ensuring the system is self-validating.

Experimental Protocol: Enthalpy of Combustion via Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion for a solid halogenated methylaniline sample.

Materials:

  • Bomb Calorimeter (e.g., Parr Instrument Company)

  • Benzoic acid (certified standard)

  • Sample of halogenated methylaniline (e.g., 2-Chloro-5-methylaniline)

  • High-pressure oxygen tank

  • Fuse wire (e.g., nickel-chromium) of known combustion energy

  • Crucible

  • Balance (accurate to 0.1 mg)

  • Deionized water

Step-by-Step Methodology:

  • Calibration (Determination of Calorimeter Heat Capacity, C_F):

    • Weigh approximately 1 g of benzoic acid into the crucible and record the mass precisely.

    • Cut a 10 cm piece of fuse wire, weigh it, and secure it to the bomb electrodes so it is in contact with the benzoic acid pellet.

    • Place the crucible in the bomb head. Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any nitric or sulfuric acid formed from trace N or S impurities is in a standard state.

    • Carefully seal the bomb. Pressurize it with pure oxygen to approximately 30 atm.

    • Place the bomb into the calorimeter bucket. Add a precise mass (e.g., 2000 g) of deionized water to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, close the lid, and begin stirring. Allow the system to reach thermal equilibrium (typically 5-10 minutes), recording the initial temperature (T_initial) every minute.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at fixed intervals (e.g., every 30 seconds) until a maximum temperature is reached and begins to fall. Continue recording for another 5 minutes to establish the post-combustion cooling curve.

    • Depressurize the bomb and inspect the interior for soot, which would indicate incomplete combustion and invalidate the run. Weigh any unburned fuse wire.

    • Calculate the corrected temperature rise (ΔT) and use the known energy of combustion of benzoic acid and the fuse wire to calculate C_F.

  • Sample Measurement:

    • Repeat steps 1.1 - 1.9 using a precisely weighed sample of the halogenated methylaniline (approx. 0.8-1.0 g).

    • The heat released by the sample combustion is calculated using: q_total = C_F * ΔT.

    • The energy of combustion for the sample is found by subtracting the energy contribution from the fuse wire.

    • Convert this energy to the molar enthalpy of combustion (ΔcH°) in kJ/mol.

Diagram: Bomb Calorimetry Workflow

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Analysis p1 Weigh Sample & Fuse Wire p2 Assemble Bomb Head p1->p2 p3 Seal & Pressurize Bomb with O2 p2->p3 c1 Place Bomb in Water-filled Bucket p3->c1 c2 Equilibrate System (Measure T_initial) c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature vs. Time (Measure T_final) c3->c4 a1 Calculate Corrected ΔT c4->a1 a2 Calculate Heat Released (q = C_F * ΔT) a1->a2 a3 Determine Molar Enthalpy of Combustion (ΔcH°) a2->a3 a4 Calculate Enthalpy of Formation (ΔfH°) using Hess's Law a3->a4 caption Workflow for Bomb Calorimetry.

Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is crucial for heat transfer calculations, process safety evaluations, and for correcting other thermodynamic data to different temperatures. The enthalpy of fusion is the heat absorbed when a substance melts, a key parameter for understanding phase transitions.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring heat capacity and enthalpies of transition.[5][9] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan as they are heated or cooled at a controlled rate.[5]

Causality in Experimental Design: The use of a reference pan (usually empty) allows the instrument to subtract the heat flow needed to heat the pan itself, isolating the thermal properties of the sample. When the sample undergoes a thermal event like melting, a significant difference in heat flow is observed. For an endothermic process like melting, more heat must flow to the sample to maintain the same temperature ramp rate as the reference.[9] The integral of this peak in the heat flow vs. temperature plot directly yields the enthalpy of the transition.[10]

Experimental Protocol: DSC for Cp and ΔfusH°

Objective: To determine the heat capacity and enthalpy of fusion of a halogenated methylaniline.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • High-purity indium standard for calibration

  • Sample of halogenated methylaniline

  • Crimper for sealing pans

Step-by-Step Methodology:

  • Calibration:

    • Perform a temperature and enthalpy calibration using a high-purity indium standard. Heat the indium through its melting point (156.6 °C) and compare the observed melting point and enthalpy of fusion to the known literature values. Adjust the instrument calibration factors as needed.

  • Sample Preparation:

    • Weigh 5-10 mg of the halogenated methylaniline sample into an aluminum DSC pan and record the mass.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or vaporization during the experiment.

  • Measurement:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Equilibrate the system at a starting temperature well below the melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting plot (thermogram) will show a baseline, followed by an endothermic peak corresponding to melting, and then a new baseline.

    • Enthalpy of Fusion (ΔfusH°): Integrate the area of the melting peak. The instrument software will perform this calculation, providing the value in J/g. Convert this to kJ/mol using the sample's molar mass.

    • Heat Capacity (Cp): The heat capacity is proportional to the displacement of the baseline from zero heat flow. Most modern DSC software can directly calculate Cp from the thermogram data.

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Vapor pressure is the pressure exerted by a vapor in equilibrium with its condensed phase at a given temperature.[11] It is a fundamental property that dictates a substance's volatility, boiling point, and evaporation rate.[11] The enthalpy of sublimation (solid to gas) or vaporization (liquid to gas) can be derived from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation. These values are essential for designing purification processes like distillation and sublimation, and for understanding the potential for compound loss during storage and handling.

Experimental Determination: Knudsen Effusion Method

For compounds with very low vapor pressures, such as many organic solids at room temperature, the Knudsen effusion method is a highly effective technique.[12][13]

Causality in Experimental Design: The method is based on measuring the rate of mass loss of a sample that escapes (effuses) through a very small orifice into a high vacuum.[13][14] The high vacuum ensures that molecules exiting the orifice do not collide with other gas molecules and return to the cell, a condition known as molecular flow.[14] Under these conditions, the rate of mass loss is directly proportional to the vapor pressure inside the cell. The experiment is typically performed at several different temperatures to determine the relationship between vapor pressure and temperature.[15]

Experimental Protocol: Vapor Pressure by Knudsen Effusion

Objective: To measure the low vapor pressure of a solid halogenated methylaniline as a function of temperature.

Materials:

  • Vapor Pressure Analyzer or Thermogravimetric Analyzer (TGA) adapted for high vacuum

  • Knudsen effusion cell with a precisely machined orifice of known area

  • High-vacuum pump (e.g., turbomolecular pump)

  • Temperature controller

  • Sample of halogenated methylaniline

Step-by-Step Methodology:

  • Sample Loading: Place a sufficient amount of the powdered sample into the Knudsen cell to cover the bottom.

  • Assembly: Secure the lid with the orifice onto the cell and place it inside the analysis chamber (e.g., suspended from an ultrabalance in a TGA).

  • Evacuation: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ Pa).

  • Isothermal Measurement:

    • Heat the sample to the first desired temperature and allow it to equilibrate.

    • Measure the mass loss over time ( dm/dt ). The rate should be constant.[13]

    • Repeat this measurement at several increasing temperatures, obtaining a steady rate of mass loss at each isothermal step.

  • Calculation:

    • The vapor pressure (P) at each temperature (T) is calculated using the Hertz-Knudsen equation: P = (dm/dt) / (A * C) * sqrt(2 * π * R * T / M) where:

      • dm/dt is the rate of mass loss

      • A is the area of the orifice

      • C is the Clausing factor (a correction for orifice geometry, often close to 1)

      • R is the ideal gas constant

      • M is the molar mass of the sample

    • Enthalpy of Sublimation (ΔsubH°): Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R.

Diagram: Knudsen Effusion Method Workflow

G cluster_iso Isothermal Steps cluster_calc Calculation prep Load Sample into Knudsen Cell vac Place in Analyzer & Evacuate to High Vacuum prep->vac t1 Heat to T1 vac->t1 m1 Measure Mass Loss Rate (dm/dt)1 t1->m1 t2 Heat to T2 m1->t2 m2 Measure Mass Loss Rate (dm/dt)2 t2->m2 tn Repeat for n Temperatures m2->tn c1 Calculate Vapor Pressure (P) at each Temperature tn->c1 c2 Plot ln(P) vs. 1/T c1->c2 c3 Determine Enthalpy of Sublimation (ΔsubH°) from Slope c2->c3 caption Workflow for Knudsen Effusion.

Caption: Workflow for Knudsen Effusion.

Summary of Thermodynamic Data

Reliable experimental data for many specific halogenated methylanilines is sparse in publicly accessible literature. The following table compiles available data and data from closely related analogues to provide a useful reference point. Theoretical values, often derived from group contribution or computational methods like the Joback method, are included where experimental data is absent.[16][17]

CompoundCAS NumberMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)ΔvapH° (kJ/mol)Vapor Pressure @ 25°C (mmHg)Data Source(s)
Fluoro-Methylanilines
2-Fluoro-4-methylaniline452-80-2125.14~189 (est.)303.96 K (30.8°C) (Joback)56.60 (NIST)N/A[16]
4-Fluoro-2-methylaniline452-71-1125.1490-92 / 16 mmHg14.2N/AN/A[18]
5-Fluoro-2-methylaniline367-29-3125.14~205 (est.)N/A49.30 (Joback)N/A[19]
Chloro-Methylanilines
2-Chloro-5-methylaniline95-81-8141.60229-23158-6049.80 (Joback)N/A[17][20]
3-Chloro-4-methylaniline95-74-9141.6024129-31N/AN/A[21]
Bromo-Methylanilines
3-Bromo-4-methylaniline7745-91-7186.05258.327-30N/A0.0±0.5[22][23]
4-Bromo-3-methylaniline6933-10-4186.05240N/AN/AN/A[24]
Reference Compounds
o-Methylaniline95-53-4107.15199.9-16N/A1.0 @ 18.8°C
m-Methylaniline108-44-1107.15202.9-31.5N/A3.8 @ 22.0°C
p-Methylaniline106-49-0107.15199.943.7N/A1.0 @ 21.5°C
N-Methylaniline100-61-8107.15196-57N/A0.3[25][26]

Conclusion: Integrating Thermodynamics into the Development Pipeline

The thermodynamic properties of halogenated methylanilines are not isolated physical constants but are integral to a predictive, science-driven approach to chemical and pharmaceutical development. A robust understanding of enthalpy of formation provides insight into molecular stability, while heat capacity and phase transition data are indispensable for safe and scalable chemical processing. Most critically for drug discovery, these foundational thermodynamic parameters inform the design of ligands with optimized binding enthalpies, a key strategy for developing next-generation therapeutics with enhanced potency and selectivity.[[“]][27][28] The experimental protocols detailed herein, grounded in principles of causality and self-validation, provide a clear path for researchers to generate the high-quality data necessary to drive their projects forward.

References

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • Zeal. (2024, April 30). Vapor Pressure Apparatus: A Comprehensive Guide.
  • Simirsky, V. V., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
  • Velazquez-Campoy, A., et al. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
  • Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances.
  • Zhang, R., & Monsma, F. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook.
  • Freire, E. (n.d.). (PDF) The application of thermodynamic methods in drug design. ResearchGate.
  • Wikipedia. (n.d.). Vapor pressure.
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX.
  • Wang, T., et al. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • Simirsky, V. V., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Calnesis Laboratory. (n.d.). Vapor pressure measurement.
  • Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline | CAS#:7745-91-7.
  • Plato, C., & Glasgow, A. R. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • Dinsdale, A. T. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • EBSCO. (n.d.). Calorimetry | Science | Research Starters.
  • Cheméo. (n.d.). 2-Fluoro-4-methylaniline.
  • Lide, D. R. (Ed.). (n.d.). VAPOR PRESSURE 6-60. CRC Handbook of Chemistry and Physics.
  • Student Academic Success. (2025, November 4). Using calorimeters for accurate heat measurement.
  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (Eds.). (n.d.). Experimental Thermodynamics Volume VII. College of Engineering and Applied Science.
  • Cheméo. (n.d.). Chemical Properties of 5-Fluoro-2-methylaniline (CAS 367-29-3).
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Home Sunshine Pharma. (n.d.). 3-Bromo-4-methylaniline CAS 7745-91-7.
  • ChemicalBook. (n.d.). N-Methylaniline CAS#: 100-61-8.
  • UCalgary Chemistry Textbook. (n.d.). 11.2 Calorimetry.
  • Cheméo. (n.d.). 2-Chloro-5-methylaniline.
  • Wikipedia. (n.d.). Calorimetry.
  • NIST. (n.d.). 2-Chloro-5-methylaniline. NIST WebBook.
  • Yufeng. (n.d.). Methylaniline Chemical Properties, Uses, Production.
  • PubChem. (n.d.). 3-Chloroaniline.
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline CAS#: 452-71-1.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-Bromo-3-chloro-2-methylaniline via Para-Sulfonation Blocking

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Scope

6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7)[1] is a highly valued polyhalogenated aniline building block, widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of orthogonal halogens (bromo and chloro) on the aromatic ring allows for sequential, site-specific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details a robust, scalable, and highly regioselective three-step synthetic protocol to obtain this specific isomer, overcoming the inherent ortho/para directing conflicts of the starting material.

Scientific Rationale & Mechanistic Causality (E-E-A-T)

The starting material, 3-chloro-2-methylaniline, possesses an amino group (-NH₂) that is strongly activating and ortho/para directing. The available positions for electrophilic aromatic substitution (EAS) are C4 (para to -NH₂) and C6 (ortho to -NH₂).

  • The Regioselectivity Challenge: Direct electrophilic bromination of 3-chloro-2-methylaniline overwhelmingly favors attack at the sterically less hindered and electronically favored para position, yielding 4-bromo-3-chloro-2-methylaniline (CAS 627531-47-9)[2]. Attempts to use direct bromination conditions (e.g., Br₂ in AcOH, or NBS) typically result in poor yields of the desired C6-bromo isomer and difficult-to-separate regioisomeric mixtures[3].

  • The Blocking Strategy: To force bromination to the C6 position, we employ a traceless blocking strategy using a reversible sulfonic acid group.

    • Sulfonation (Thermodynamic Control): Heating the aniline with concentrated sulfuric acid reversibly installs a sulfonic acid group at the para position (C4), forming 4-amino-2-chloro-3-methylbenzenesulfonic acid.

    • Bromination (Kinetic Control): With the C4 position blocked, subsequent bromination is strictly directed to the remaining ortho position (C6) by the strong activating effect of the amino group.

    • Desulfonation (Hydrolysis): The sulfonic acid group is removed via protodesulfonation by heating in aqueous sulfuric acid, restoring the C4 proton and yielding the target 6-bromo-3-chloro-2-methylaniline[4].

Workflow & Pathway Visualization

G A 3-Chloro-2-methylaniline (Starting Material) B 4-Amino-2-chloro-3-methyl- benzenesulfonic acid (Para-Blocked) A->B Conc. H2SO4 180°C (Sulfonation) C 4-Amino-5-bromo-2-chloro-3-methyl- benzenesulfonic acid (C6-Brominated) B->C Br2, aq. NaOH 0-5°C (Bromination) D 6-Bromo-3-chloro- 2-methylaniline (Target Product) C->D 60% H2SO4, 150°C (Desulfonation)

Three-step synthetic workflow for 6-bromo-3-chloro-2-methylaniline via sulfonic acid blocking.

Experimental Protocols

Self-Validating System Note: Each step includes specific pH, solubility, or NMR checkpoints that validate the success of the intermediate formation before proceeding to the next stage.

Step 1: Synthesis of 4-Amino-2-chloro-3-methylbenzenesulfonic acid (Para-Blocking)
  • Preparation of the Sulfate Salt: In a 500 mL round-bottom flask, slowly add 100 mmol (14.16 g) of 3-chloro-2-methylaniline to 105 mmol (10.3 g, ~5.6 mL) of concentrated sulfuric acid (98%) with vigorous stirring. An exothermic reaction occurs, forming a solid anilinium hydrogen sulfate mass.

  • Baking (Sulfonation): Transfer the solid mass to a vacuum oven or a specialized heating mantle. Heat the solid at 180–190 °C for 4 hours. The solid will partially melt and then resolidify as the water of reaction is driven off.

  • Workup: Cool the grey/brown solid to room temperature. Triturate the solid with 100 mL of cold water. The zwitterionic sulfonic acid is highly insoluble in cold water. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation Check: The intermediate must be completely soluble in 10% aqueous NaOH (forming the sodium salt) and insoluble in dilute HCl.

Step 2: Regioselective Bromination at C6
  • Solubilization: Suspend the crude sulfonic acid from Step 1 in 150 mL of water. Add 10% aqueous NaOH dropwise until the solid completely dissolves and the pH is adjusted to approximately 7.0–7.5. Causality: Solubilizing the intermediate as the sodium salt ensures homogeneous bromination and maximizes the activating power of the free amino group.

  • Bromination: Cool the solution to 0–5 °C using an ice-water bath. Dissolve 105 mmol (16.8 g, 5.4 mL) of elemental bromine (Br₂) in 20 mL of aqueous sodium bromide (to form the Br₃⁻ complex, reducing volatility). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.

  • Workup: Stir for an additional 2 hours at room temperature. Acidify carefully with concentrated HCl to pH 1 to precipitate the 4-amino-5-bromo-2-chloro-3-methylbenzenesulfonic acid. Filter, wash with cold water, and dry.

Step 3: Protodesulfonation (Deprotection)
  • Hydrolysis: Transfer the brominated intermediate to a 500 mL flask equipped with a reflux condenser and a steam distillation apparatus. Add 200 mL of 60% (v/v) aqueous sulfuric acid.

  • Heating: Heat the mixture to 150 °C. At this temperature, protodesulfonation occurs rapidly.

  • Isolation: As the target 6-bromo-3-chloro-2-methylaniline forms, it loses its water solubility (it is no longer a zwitterion) and can be continuously removed via steam distillation. Collect the distillate.

  • Final Purification: Extract the aqueous distillate with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to afford the pure 6-bromo-3-chloro-2-methylaniline[5] as a solid.

Quantitative Data & Analytical Summary

MetricStep 1: SulfonationStep 2: BrominationStep 3: DesulfonationOverall Process
Target Intermediate 4-Amino-2-chloro-3-methylbenzenesulfonic acid4-Amino-5-bromo-2-chloro-3-methylbenzenesulfonic acid6-Bromo-3-chloro-2-methylaniline-
Typical Yield 85 - 90%90 - 95%75 - 80%57 - 68%
Reaction Temp 180 - 190 °C0 - 5 °C150 °C-
Key ¹H NMR Marker Loss of C4 proton (3-spin system converts to a 2-spin AB doublet system)Appearance of C6-Br (AB doublet system converts to a single aromatic singlet)Restoration of C4 proton (Single singlet converts back to an AB doublet system)Purity >97% (HPLC)

References

Sources

Application Notes and Protocols: Strategic Use of 6-Bromo-3-chloro-2-methylaniline in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Complex Anilines in Drug Discovery

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for constructing C-N bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are core components in a vast range of pharmaceuticals, agrochemicals, and organic materials.[4][5] Its broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods, which often demand harsh conditions and are limited in their applicability.[2][6]

This guide focuses on a particularly challenging substrate: 6-bromo-3-chloro-2-methylaniline. The presence of two distinct halogen atoms (Br and Cl) and a sterically demanding ortho-methyl group presents unique challenges and opportunities for selective C-N bond formation. Understanding how to control the reactivity of this substrate is critical for its effective use in complex molecule synthesis. This document provides a deep dive into the strategic considerations and detailed protocols for leveraging this versatile building block in drug development and chemical research.

Substrate Analysis: The Reactivity Landscape of 6-Bromo-3-chloro-2-methylaniline

The structure of 6-bromo-3-chloro-2-methylaniline dictates its reactivity in cross-coupling reactions. Several factors must be considered to design a successful amination strategy:

  • Chemoselectivity (C-Br vs. C-Cl): The primary challenge is achieving selective amination at one of the two halogenated positions. In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is I > Br > OTf > Cl.[7] This inherent difference in reactivity forms the basis for selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

  • Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the adjacent C-Br bond and the aniline's amino group. This hindrance can impede the approach of the palladium catalyst and the amine coupling partner, often requiring specialized, bulky ligands to facilitate the reaction.[8][9]

  • Electronic Effects: The chloro and bromo substituents are electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

By carefully selecting the catalyst, ligand, base, and reaction conditions, these structural features can be exploited to achieve high yields and excellent selectivity for the desired mono-aminated product.

The Catalytic Cycle and Key Parameter Optimization

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][10] A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)_Complex Ligand_Exch Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exch + R2NH - L Amido_Complex [Ar-Pd(II)-NHR2(L)]+ Ligand_Exch->Amido_Complex Deprotonation Base Amido_Complex->Deprotonation + Base - Base-H+X- Reduct_Elim Reductive Elimination Deprotonation->Reduct_Elim Reduct_Elim->Pd(0)L2 - Product Product Ar-NR2 (Product) Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimization of Reaction Parameters

For the specific case of 6-bromo-3-chloro-2-methylaniline, careful selection of each component is paramount for success.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., G3/G4)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species.[1] Palladacycle precatalysts offer improved air stability and generate the active catalyst more efficiently upon exposure to a base.[7]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)The steric bulk of these ligands is crucial for promoting the reductive elimination step, especially with a hindered substrate.[8][9] The electron-donating nature of the ligand facilitates the oxidative addition of the C-Br bond. BrettPhos is particularly effective for coupling primary amines.[1]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Sodium tert-butoxide (NaOt-Bu) is a highly effective base for these couplings. However, it is incompatible with base-sensitive functional groups like esters.[1] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures.[11] The choice of base is critical and solvent-dependent.[12][13]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)Toluene is often the solvent of choice due to its ability to solubilize the reactants and its high boiling point, which allows for elevated reaction temperatures if necessary.[1][5] Dioxane and THF are also commonly used.[1]
Temperature 80-110 °CThe reaction temperature needs to be high enough to overcome the activation energy for the sterically hindered coupling but controlled to minimize side reactions like hydrodehalogenation.[9]

Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst and some ligands are sensitive to oxygen.[9] All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Assembly (Vessel, Stir Bar, Reagents) reagent_prep->reaction_setup reaction_run Reaction Execution (Heating & Stirring) reaction_setup->reaction_run monitoring Reaction Monitoring (TLC / GC-MS) reaction_run->monitoring monitoring->reaction_run Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A general workflow for the Buchwald-Hartwig amination experiment.

Protocol A: Selective Mono-Amination with a Secondary Amine (e.g., Morpholine)

This protocol is designed for the selective coupling at the C-Br position.

Materials:

  • 6-Bromo-3-chloro-2-methylaniline (1.0 mmol, 220.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • NaOt-Bu (1.4 mmol, 134.5 mg)

  • Toluene (Anhydrous, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

Procedure:

  • Reaction Setup: In a glovebox, add 6-bromo-3-chloro-2-methylaniline, Pd(OAc)₂, XPhos, and NaOt-Bu to the reaction vial.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the vial, followed by the addition of morpholine via syringe.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Protocol B: Coupling with a Primary Amine (e.g., Aniline)

This protocol utilizes a ligand system optimized for primary amines.

Materials:

  • 6-Bromo-3-chloro-2-methylaniline (1.0 mmol, 220.5 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • BrettPhos Palladacycle G3 (0.01 mmol, 8.5 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • tert-Amyl alcohol (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

Procedure:

  • Reaction Setup: In a glovebox, add 6-bromo-3-chloro-2-methylaniline, BrettPhos Palladacycle G3, and K₃PO₄ to the reaction vial.

  • Solvent and Reagent Addition: Add tert-amyl alcohol (5 mL) followed by aniline.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat in an oil bath at 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 4-7 as described in Protocol A.

Troubleshooting and Advanced Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Ensure an inert atmosphere was maintained.[9] Verify the purity of all reagents. Increase the reaction temperature in 10 °C increments. Consider a different ligand/base combination.
Hydrodehalogenation Presence of water; High reaction temperature; Ligand choice.Use rigorously dried solvents and reagents. Lower the reaction temperature.[9] Switch to a less electron-rich ligand.
Formation of Di-aminated Product High temperature or prolonged reaction time leading to C-Cl activation.Reduce reaction time and monitor carefully. Lower the reaction temperature. Use a milder base (e.g., K₃PO₄) to disfavor C-Cl bond activation.
Homocoupling of Aniline Can occur at high catalyst loadings or temperatures.Decrease the catalyst loading. Lower the reaction temperature.[9]

Conclusion

6-Bromo-3-chloro-2-methylaniline is a valuable, albeit challenging, substrate for the Buchwald-Hartwig amination. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by carefully selecting sterically appropriate ligands and optimized reaction conditions, chemists can achieve highly selective and efficient mono-aminations. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this complex building block into their synthetic strategies, enabling the construction of novel and intricate molecular architectures.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • ChemOrgChem. (2025, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17170-17181. Available at: [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]

  • Jensen, K. G. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

Sources

Protocol for diazotization of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the diazotization of 6-Bromo-3-chloro-2-methylaniline (CAS: [Generic Structure Reference]). This substrate presents a dual challenge in organic synthesis:

  • Steric Hindrance: The 2-methyl and 6-bromo substituents create a "steric sandwich" around the primary amine, impeding the approach of the nitrosating electrophile.

  • Electronic Deactivation: The halogen atoms (Cl, Br) significantly reduce the basicity of the amine (

    
    ), rendering standard aqueous acid protocols (
    
    
    
    ) ineffective due to poor solubility and unfavorable equilibrium.

Consequently, this protocol rejects standard aqueous methods in favor of Nitrosyl Sulfuric Acid (


)  as the primary industrial standard, with Alkyl Nitrite (

)
provided as a high-performance anhydrous alternative.

Critical Safety Profile

WARNING: Diazonium salts are high-energy energetic materials.

  • Explosion Hazard: Never isolate the dry diazonium halide salt of this substrate. It is shock-sensitive.[1][2][3] Keep in solution or use non-nucleophilic counterions (e.g.,

    
    ) if isolation is strictly necessary.
    
  • Thermal Runaway: Maintain reaction temperatures strictly

    
     unless otherwise noted. Decomposition releases 
    
    
    
    gas rapidly, risking vessel rupture.
  • Toxicology: Nitrosyl sulfuric acid is highly corrosive and a potent oxidizer.

Mechanistic Insight

The failure of standard diazotization (Method A: dilute


) for this substrate is due to the equilibrium of the amine protonation. Weakly basic anilines do not form stable ammonium salts in dilute acid; they precipitate as free bases.

The Solution (Method B): Using concentrated sulfuric acid allows the formation of the Nitrosonium ion (


) , a "super-electrophile" far more potent than the nitrous anhydride (

) formed in aqueous conditions.

Graphviz Diagram: Mechanism of Sterically Hindered Diazotization

DiazotizationMechanism NaNO2 NaNO2 (Solid) NO_Ion NO+ (Nitrosonium Ion) [Super-Electrophile] NaNO2->NO_Ion Dehydration H2SO4 Conc. H2SO4 H2SO4->NO_Ion Complex N-Nitrosamine Intermediate NO_Ion->Complex Attack on Steric Center Substrate 6-Br-3-Cl-2-Me-Aniline (Weak Base) Substrate->Complex Diazo Diazonium Bisulfate Salt (Ar-N2+ HSO4-) Complex->Diazo -H2O (Irreversible)

Caption: Generation of the active nitrosonium electrophile and subsequent attack on the hindered amine.

Protocol A: Nitrosyl Sulfuric Acid (The Gold Standard)

Recommended for scale-up and subsequent aqueous Sandmeyer reactions.

Reagents & Equipment
ReagentEquivalentsRole
6-Bromo-3-chloro-2-methylaniline 1.0 equivSubstrate
Sodium Nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1.1 - 1.2 equivNitrosating Source
Conc.[4] Sulfuric Acid (

)
5 - 10 volSolvent & Catalyst
Glacial Acetic Acid 2 - 5 volCo-solvent (Optional for solubility)
Urea / Sulfamic Acid TraceQuencher for excess

Step-by-Step Methodology
  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge concentrated

      
       into a 3-neck reactor. Cool to 
      
      
      
      .
    • Add solid

      
       portion-wise below the liquid surface (to prevent 
      
      
      
      fumes) over 20 minutes.
    • Observation: The mixture may foam slightly. Stir until a clear, slightly viscous solution forms.

    • Critical: Heat gently to

      
       for 5 minutes to ensure complete dissolution of nitrite, then cool back to 
      
      
      
      .
  • Substrate Solubilization:

    • In a separate vessel, dissolve the aniline in Glacial Acetic Acid (or warm

      
       if acetic acid is incompatible with downstream steps).
      
    • Note: If using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , the amine may form a suspension. This is acceptable if the particle size is fine.
      
  • Diazotization:

    • Add the amine solution dropwise to the Nitrosyl Sulfuric Acid at

      
      .
      
    • Rate Limit: Do not allow exotherm to exceed

      
      .
      
    • Stir at

      
       for 2–3 hours. The steric hindrance requires longer reaction times than standard anilines.
      
  • Endpoint Verification (Self-Validating):

    • Starch-Iodide Test: Take a drop of the reaction mixture, dilute with 1 mL water, and spot on starch-iodide paper. Result: Instant blue/black indicates excess Nitrous acid (Required).

    • Clarification: The reaction mixture should become a clear or slightly turbid homogeneous syrup.

  • Quenching:

    • Add Urea or Sulfamic acid portion-wise until the Starch-Iodide test is negative (paper remains white).

    • Why? Excess nitrous acid interferes with side-reactions in the next step (e.g., Sandmeyer).

Protocol B: The Doyle Method (Anhydrous/Organic)

Recommended for anhydrous downstream chemistry (e.g., halogenation in MeCN).

Reagents
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 equiv).
    
  • Catalyst:

    
     (Optional, 1.0 equiv - accelerates reaction for extremely deactivated amines).
    
Methodology
  • Dissolve 6-Bromo-3-chloro-2-methylaniline in MeCN at room temperature.

  • Add

    
     dropwise.
    
  • Heat to

    
     (if converting immediately to halide) or keep at 
    
    
    
    if isolating the tetrafluoroborate salt.
  • Advantage: This method generates the diazonium species in a homogeneous organic phase, bypassing the solubility issues of the sulfate method.

Process Workflow Visualization

Workflow Start Start: Solid Aniline Choice Select Method Start->Choice PathA Method A: Industrial (Nitrosyl Sulfuric) Choice->PathA PathB Method B: Organic (Doyle/t-BuONO) Choice->PathB StepA1 Dissolve NaNO2 in H2SO4 (Generate NO+) PathA->StepA1 StepA2 Add Amine in AcOH/H2SO4 (Temp < 5°C) StepA1->StepA2 QC_A QC: Starch-Iodide (+) Clear Solution StepA2->QC_A Use Downstream Application (Sandmeyer / Coupling) QC_A->Use StepB1 Dissolve in MeCN PathB->StepB1 StepB2 Add t-BuONO + BF3 (Homogeneous) StepB1->StepB2 StepB2->Use

Caption: Decision matrix for selecting the aqueous vs. organic diazotization route.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of Tar/Black Oil Decomposition due to high temp (

).
Repeat experiment; strictly control addition rate and cooling bath.
Incomplete Reaction Steric hindrance preventing attack.Increase reaction time to 4 hours; ensure agitation is vigorous (vortex).
No "Blue" on Starch Paper Insufficient Nitrite.Add 0.1 equiv aliquots of

until positive test persists for 15 mins.
Precipitation during Addition Amine sulfate insolubility.Use Glacial Acetic Acid as a co-solvent to keep the amine in solution during addition.

References

  • Nitrosyl Sulfuric Acid Preparation & Usage

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard procedure for weakly basic amines (2,4-dinitroaniline type).
    • Link:

  • Safety of Diazonium Salts

    • Source: NOAA Cameo Chemicals.
    • Context: Reactive hazards of diazonium salts and handling protocols.[1][2][5][6]

    • Link:

  • Organic Nitrite (Doyle)

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Context: Use of t-Butyl Nitrite for diazotiz
    • Link:

  • Diazotization of Weakly Basic Amines

    • Source: U.S.
    • Context: Process for diazotization of sparingly soluble/weakly basic anilines.[4][7]

    • Link:

Sources

Suzuki-Miyaura coupling partners for 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-3-chloro-2-methylaniline

Executive Summary

This guide details the protocols for the functionalization of 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7) via Suzuki-Miyaura cross-coupling. This scaffold presents a unique "ortho-ortho" substitution pattern where the primary amine is flanked by a methyl group (C2) and a reactive bromine (C6).

The primary challenge and opportunity lie in chemoselectivity : utilizing the significant reactivity difference between the C6-Bromine and C3-Chlorine to install diversity at the C6 position while retaining the C3-Chloride for subsequent elaboration. This note provides validated workflows for coupling aryl, heteroaryl, and difficult alkyl partners without protecting the free amine.

Substrate Analysis & Mechanistic Insight

Structural Challenges
  • Chemoselectivity (Br vs. Cl): The C–Br bond energy (~68 kcal/mol) is significantly lower than the C–Cl bond (~81 kcal/mol). Under standard Pd(0)/Pd(II) catalytic cycles, oxidative addition occurs almost exclusively at the C6-Br bond, provided the temperature is controlled (<100°C).

  • The "Ortho-Effect" (Free Amine): The amino group at C1 is ortho to the reaction site (C6). While free amines can poison palladium catalysts by binding to the metal center, they can also act as directing groups. Modern bulky phosphine ligands (e.g., dppf, XPhos) effectively prevent catalyst deactivation by sterically shielding the Pd center from the amine.

  • Steric Environment: The C2-Methyl group forces the amine out of planarity, potentially reducing its ability to chelate, which paradoxically improves catalyst turnover compared to less substituted anilines.

Reactivity Visualization

ReactionSelectivity Substrate 6-Bromo-3-chloro- 2-methylaniline Pd0 Pd(0) Species (Active Catalyst) Substrate->Pd0 Coordination C3_Cl C3-Cl Bond (Inert < 100°C) Substrate->C3_Cl No Reaction OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Selects C-Br Int Pd(II) Intermediate (C6-Insertion) OxAdd->Int Fast Prod C6-Coupled Product (C3-Cl Intact) Int->Prod + Ar-B(OH)2 Transmetallation

Figure 1: Mechanistic pathway highlighting the chemoselective oxidative addition at C6-Br over C3-Cl.

Partner Selection & Screening Guide

The choice of boronic acid/ester partner dictates the catalytic system. We categorize partners into three Tiers of difficulty.

TierPartner TypeRecommended Catalyst SystemKey Challenges
I Electron-Poor Aryl / Heteroaryl (e.g., 4-CN-Ph, Pyridine-3-yl)Pd(dppf)Cl₂ Standard, robust, air-stable.Protodeboronation of the partner if base is too strong.
II Electron-Rich / Steric Aryl (e.g., 2-Me-Ph, 4-OMe-Ph)Pd(dtbpf)Cl₂ or XPhos Pd G3 Requires electron-rich ligands.Slow oxidative addition; requires higher temp (80°C).
III Alkyl / Cyclopropyl (sp³-sp² coupling)Pd(OAc)₂ + CataCXium A or Pd(dppf)Cl₂ (high loading)β-hydride elimination; slow transmetallation.

Detailed Experimental Protocols

Protocol A: General Procedure (Tier I & II Partners)

Best for: Rapid library synthesis, standard aryl boronic acids.

Reagents:

  • Substrate: 6-Bromo-3-chloro-2-methylaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [Pd(dppf)Cl₂][1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water).[3] Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Crucial for preventing phenol byproduct formation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • Monitoring: Check LCMS.[3][4] Look for the disappearance of the starting bromide (M+H 220/222 pattern) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3][4] Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc). The free amine product is usually polar; adding 1% Et₃N to the eluent can improve peak shape.

Protocol B: High-Efficiency/Steric Procedure (Tier III Partners)

Best for: Heterocycles, ortho-substituted partners, or if Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous base often works better for difficult substrates.

  • Solvent: Toluene : Water (10:1) or n-Butanol (for high temp).

Step-by-Step:

  • Charge: Add substrate, boronic ester (often more stable than acid for difficult couplings), XPhos Pd G3, and K₃PO₄ to the vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C for 2–6 hours. The bulky XPhos ligand creates a highly active "L-Pd(0)" species that facilitates oxidative addition even with the steric hindrance of the C2-methyl group.

Troubleshooting & Optimization Logic

If the reaction fails, consult the decision tree below to optimize conditions.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction / SM Recovered Start->NoRxn Dehalo Dehalogenation (H-Product) Start->Dehalo BisCouple Bis-Coupling (C3 & C6) Start->BisCouple Soln1 Switch to XPhos Pd G3 Increase Temp to 100°C NoRxn->Soln1 Soln2 Use Anhydrous Solvent (THF) Switch Base to CsF Dehalo->Soln2 Soln3 Lower Temp to 60°C Reduce Boronic Acid to 1.0 eq BisCouple->Soln3

Figure 2: Troubleshooting decision tree for common Suzuki coupling failure modes.

Common Issues:

  • Protodeboronation: If the boronic acid partner degrades before coupling, switch to the Boronic Acid Pinacol Ester or use a milder base like KF.

  • Catalyst Poisoning: If the free amine is binding the Pd, add 10 mol% free ligand (e.g., PPh3 or XPhos) to shift the equilibrium towards the active catalyst species.

References

  • Sigma-Aldrich. 6-bromo-3-chloro-2-methylaniline Product Page. (Accessed 2023).[5] Link

  • BenchChem. A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (2025).[3][4][6] Link

  • Linstadt, R. T. H., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2017. Link

  • Ibsen, G. M., et al. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[5] Chem. Asian J., 2023.[5] Link

  • Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Catalysts.Link

Sources

The Strategic Role of 6-Bromo-3-chloro-2-methylaniline in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold for Crop Protection

In the intricate world of agrochemical research and development, the identification of versatile building blocks is paramount to the discovery of novel and effective crop protection agents. 6-Bromo-3-chloro-2-methylaniline, a halogenated and substituted aniline, has emerged as a key intermediate, particularly in the synthesis of a blockbuster class of insecticides. Its unique substitution pattern, featuring a reactive amine group, a synthetically versatile bromine atom, and strategically placed chloro and methyl groups, provides a robust scaffold for the construction of complex and biologically active molecules. This guide offers an in-depth exploration of the applications of 6-bromo-3-chloro-2-methylaniline in agrochemistry, with a primary focus on its pivotal role in the synthesis of anthranilic diamide insecticides. While its application has been predominantly in the insecticide domain, the inherent reactivity of this molecule presents opportunities for its exploration in other areas of agrochemical discovery.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety data of a building block is a prerequisite for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 126826-29-7
Molecular Formula C₇H₇BrClN
Molecular Weight 220.50 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Refrigerated storage recommended
InChI Key IWFNVSLNDDOXOZ-UHFFFAOYSA-N
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Core Application: Synthesis of Anthranilic Diamide Insecticides

The most prominent and commercially significant application of 6-bromo-3-chloro-2-methylaniline is as a crucial precursor for the synthesis of anthranilic diamide insecticides, most notably Chlorantraniliprole.[1] These insecticides exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to the uncontrolled release of internal calcium stores and ultimately, paralysis and death of the pest.[2]

The Synthetic Blueprint: A Convergent Approach

The synthesis of Chlorantraniliprole from 6-bromo-3-chloro-2-methylaniline is a prime example of a convergent synthetic strategy. This approach involves the separate synthesis of two key intermediates which are then coupled in the final step to yield the desired product.[3] This method is often preferred in industrial synthesis as it allows for the optimization of each synthetic route independently and can lead to higher overall yields.

Caption: Convergent synthesis of Chlorantraniliprole.

Detailed Protocol: Laboratory-Scale Synthesis of a Key Anthranilic Diamide Intermediate

The following protocol details the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate derived from a related aniline, illustrating the typical reaction classes involved. This can be adapted for 6-bromo-3-chloro-2-methylaniline with appropriate modifications to the starting materials and reaction conditions.

Step 1: Formation of the Benzoxazinone Intermediate [3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of a suitable solvent such as methylene chloride.

  • Chlorination and Cyclization: Add acetic acid (5 mL) to the suspension. Heat the reaction mixture to 30-35°C. For the synthesis of the chloro-substituted intermediate, a chlorinating agent would be introduced at this stage prior to cyclization.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality Behind Experimental Choices:

  • The use of a non-polar solvent like methylene chloride facilitates the reaction and subsequent work-up.

  • The addition of acetic acid acts as a catalyst for the cyclization reaction.

  • Heating to a mild temperature of 30-35°C provides sufficient energy for the reaction to proceed without promoting side reactions.

Step 2: Aminolysis with Methylamine [3]

  • Reagent Addition: To the solution containing the benzoxazinone intermediate, add a 40% aqueous solution of methylamine (15 mL) dropwise. Maintain the temperature at 30-35°C throughout the addition.

  • Reaction Time: Stir the reaction mixture for approximately 3 hours at this temperature.

  • Work-up: Upon completion, perform a standard aqueous work-up. This typically involves extracting the product with an organic solvent, washing the organic layer with brine, and drying it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or column chromatography to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.

Causality Behind Experimental Choices:

  • The dropwise addition of methylamine helps to control the exothermicity of the reaction.

  • Maintaining the temperature ensures the selective aminolysis of the benzoxazinone ring.

  • A standard aqueous work-up is a robust and well-established method for isolating and purifying organic compounds.

The Final Coupling Step: Amide Bond Formation

The culmination of the synthesis is the amide bond formation between the two key intermediates.

G IntermediateA 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) Coupling Amide Coupling IntermediateA->Coupling IntermediateB 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid (Intermediate B) IntermediateB->Coupling Product Chlorantraniliprole Coupling->Product

Caption: The final amide coupling reaction.

Protocol: Amide Coupling Reaction [3]

  • Reaction Setup: In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) in acetonitrile. Add a base, such as 3-methylpyridine, to the mixture.

  • Activation: Cool the reaction mixture to approximately -5°C in an ice-salt bath. Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C.

  • Coupling: After the addition is complete, stir the mixture at this temperature for about 15 minutes, followed by stirring at room temperature for several hours.

  • Work-up and Purification: Perform a standard aqueous work-up, including extraction with an organic solvent, washing, and drying. The crude product is then purified by recrystallization to yield pure Chlorantraniliprole.

Causality Behind Experimental Choices:

  • Acetonitrile is a suitable polar aprotic solvent for this type of coupling reaction.

  • The base is required to deprotonate the carboxylic acid and facilitate the reaction.

  • Methanesulfonyl chloride is used as an activating agent for the carboxylic acid, forming a mixed anhydride in situ, which is highly reactive towards the amine.

  • Low-temperature conditions are crucial during the activation step to prevent side reactions and decomposition of the activated intermediate.

Broader Perspectives and Future Directions

While the use of 6-bromo-3-chloro-2-methylaniline is heavily concentrated in the synthesis of diamide insecticides, its chemical functionalities suggest potential for broader applications in agrochemical discovery.

  • Herbicide and Fungicide Scaffolds: Substituted anilines are common motifs in a variety of herbicides and fungicides.[4][5] The unique substitution pattern of 6-bromo-3-chloro-2-methylaniline could be exploited to generate novel candidates in these areas. For instance, the aniline moiety is a key component of anilide and dicarboximide fungicides.[6]

  • Versatility of the Bromine Atom: The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

  • Derivatization of the Amine Group: The primary amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, further expanding the chemical space that can be explored from this starting material.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 6-bromo-3-chloro-2-methylaniline is critical for the successful and reproducible synthesis of the target agrochemicals. A combination of analytical techniques is typically employed for this purpose.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the main component and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of the molecular weight of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Unambiguous structural elucidation and confirmation of the substitution pattern on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups, such as the N-H and C-H bonds.

A general protocol for HPLC analysis would involve using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid.[7] For GC-MS, a non-polar capillary column would be suitable for separating the aniline derivative from potential impurities.[7]

Conclusion

6-Bromo-3-chloro-2-methylaniline stands as a testament to the power of strategic molecular design in modern agrochemistry. Its primary role as a cornerstone in the synthesis of the highly successful anthranilic diamide insecticides underscores its importance as a high-value chemical intermediate. The detailed protocols and the rationale behind the experimental choices provided in this guide aim to empower researchers to effectively utilize this building block in their synthetic endeavors. While its current application is specific, the inherent chemical reactivity of its functional groups opens up avenues for future exploration and the potential discovery of novel agrochemicals with diverse biological activities. As the demand for innovative and sustainable crop protection solutions continues to grow, the strategic application of such privileged building blocks will remain a key driver of progress in the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Aniline in Agrochemicals: Herbicides, Fungicides, and Safety. Retrieved from [Link]

  • Maeda, K., et al. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433.
  • Patsnap. (2018). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]

  • Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of anilines. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. Retrieved from [Link]

  • Dighe, S. U., Juliá, F., & Leonori, D. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 6-bromo-3-chloro. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Vashi, R. T. (2011). Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2005). FRAC CODE LIST 1: Fungicides sorted by FRAC Code. Retrieved from [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Retrieved from [Link]

  • Justia Patents. (2016). Herbicide composition. Retrieved from [Link]

  • MDPI. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]

  • European Patent Office. (2014). Fungicidal mixtures II comprising strobilurin-type fungicides - Patent 2815649. Retrieved from [Link]

  • Vashi, R. T., Shelat, C. D., & Patel, H. (2011). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. ResearchGate. Retrieved from [Link]

  • USDA ARS. (n.d.). 119 PRACTICAL ALTERNATIVES TO METHYL BROMIDE FOR USE AS QUARANTINE AND PRE. Retrieved from [Link]

  • RSC Education. (2023). Alternatives to agrochemicals. Retrieved from [Link]

  • Regulations.gov. (2013). (19) United States c12) Patent Application Publication. Retrieved from [Link]

  • Google Patents. (n.d.). ( 12 ) United States Patent.
  • Koch Agronomic Services. (n.d.). Patents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). Pesticide-Derived Aromatic Amines and Their Biotransformation. Retrieved from [Link]

  • PMC. (2023). Long-Chain Molecules with Agro-Bioactivities and Their Applications. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Facile Green Synthesis of Bromoaniline Molecules: An Experimental and Computational Insight into their Antifungal Behaviour. Retrieved from [Link]

  • Climate Action. (n.d.). non-chemical alternatives to methyl bromide for soil treatment in. Retrieved from [Link]

  • PMC. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]

  • Semantic Scholar. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-chloro-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. The information herein is grounded in established principles of organic chemistry and provides practical, field-tested advice.

I. Core Synthesis Strategy: Regioselective Bromination

The primary route to 6-Bromo-3-chloro-2-methylaniline involves the direct electrophilic bromination of the starting material, 3-chloro-2-methylaniline. The core challenge lies in controlling the regioselectivity of this reaction. The aniline ring is highly activated by the amino (-NH2) and methyl (-CH3) groups, making it susceptible to over-bromination and the formation of isomeric byproducts.

The directing effects of the substituents are as follows:

  • -NH2 (Amino): A powerful activating group, directing ortho and para.

  • -CH3 (Methyl): A moderately activating group, directing ortho and para.

  • -Cl (Chloro): A deactivating group, yet it directs ortho and para.

Collectively, these groups activate positions 4 and 6 for electrophilic attack. While the 4-position is sterically more accessible, specific reaction conditions can be employed to favor the formation of the desired, more sterically hindered 6-bromo isomer. Our recommended approach utilizes a mild and selective brominating agent, N-Bromosuccinimide (NBS), to gain greater control over the reaction.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My overall yield is consistently low, often below 40%. What are the most likely causes?

Answer: Low yield is a multifaceted issue stemming from incomplete reactions, side product formation, or losses during work-up.

  • Causality: The high reactivity of the aniline substrate can lead to a significant portion of the starting material being converted into undesired products, such as the 4-bromo isomer or di-brominated species. Furthermore, anilines are susceptible to oxidation, which can create tarry impurities and reduce the isolated yield of the desired product.[1]

  • Solutions:

    • Control Stoichiometry: Use a slight excess, but no more than 1.05 equivalents, of N-Bromosuccinimide (NBS). Adding the NBS portion-wise or as a solution via a syringe pump allows for a controlled concentration of the electrophile, minimizing over-bromination.

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C. Lower temperatures decrease the reaction rate, which enhances selectivity between the electronically similar 4 and 6 positions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich aniline.[1]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Stop the reaction as soon as the 3-chloro-2-methylaniline is no longer visible to prevent the formation of subsequent byproducts.

Question 2: My main impurity is the 4-Bromo-3-chloro-2-methylaniline isomer. How can I improve the regioselectivity for the 6-bromo product?

Answer: Achieving selectivity between the two activated positions (4 and 6) is the primary hurdle in this synthesis.

  • Causality: The 4-position is sterically less hindered than the 6-position, which is flanked by the methyl group. Under conditions that allow for thermodynamic equilibrium, the 4-bromo isomer may be favored. Therefore, the strategy is to operate under kinetic control.

  • Solutions:

    • Solvent Choice: The solvent can significantly influence regioselectivity. Acetonitrile is often an effective solvent for achieving monochlorination of anilines and can be similarly effective for bromination.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be explored, as they can modulate the reactivity of the NBS.

    • Low Temperature & Slow Addition: This is the most critical factor. Running the reaction at 0-5 °C and adding the NBS solution dropwise over an extended period (e.g., 1-2 hours) favors the kinetically controlled product, which in this case is often the more sterically hindered isomer.

    • Avoid Protic Acids: Do not use strong protic acids as catalysts, as they can protonate the aniline, altering its directing effects unpredictably.

Question 3: The crude product is a dark, oily tar, making purification difficult. What causes this and how can it be prevented?

Answer: Dark, tarry products are typically the result of oxidation and polymerization side reactions.

  • Causality: Anilines are easily oxidized, and the presence of an electrophilic brominating agent can accelerate these processes, leading to colored, high-molecular-weight impurities.[1]

  • Solutions:

    • Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction vessel by using an inert atmosphere (N2 or Ar).

    • High-Purity Reagents: Use freshly purified starting material and high-purity, dry solvents. Impurities in the starting aniline or solvent can initiate polymerization.

    • Controlled Temperature: Avoid any temperature spikes during the reaction or work-up.

    • Quenching: Upon reaction completion (determined by TLC/HPLC), quench the reaction promptly with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. This will destroy any excess NBS and bromine radicals, preventing further side reactions during work-up.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic pathway for this molecule? A: The most direct and controllable method is the regioselective monobromination of 3-chloro-2-methylaniline using N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile at low temperatures (0-5 °C).

Q: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A: NBS is a solid that is safer and easier to handle than highly corrosive and volatile liquid bromine. More importantly, it provides a low, steady concentration of electrophilic bromine, which is crucial for controlling the reaction and preventing over-bromination of the highly activated aniline ring.

Q: Should the amino group be protected (e.g., as an acetamide) before bromination? A: While protecting the amino group is a common strategy to moderate the reactivity of anilines, it is likely not ideal for obtaining the 6-bromo isomer.[2] Converting the -NH2 group to an acetamido group (-NHCOCH3) makes it less activating and significantly bulkier. This increased steric hindrance would strongly favor bromination at the 4-position (para to the acetamido group), leading to the undesired isomer. Therefore, direct bromination of the unprotected aniline under carefully controlled conditions is the preferred approach.

Q: What are the best methods for monitoring the reaction and purifying the final product? A:

  • Monitoring: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The starting material and products should have distinct Rf values. HPLC provides more quantitative tracking.

  • Purification: Due to the likely presence of the 4-bromo isomer, purification by flash column chromatography on silica gel is highly recommended. A gradient elution with an ethyl acetate/hexanes solvent system is typically effective for separating the isomers. Recrystallization may be attempted if the crude product is of high purity but is often insufficient to remove isomeric impurities.

IV. Experimental Protocol & Data

Optimized Protocol for Synthesis of 6-Bromo-3-chloro-2-methylaniline

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 3-chloro-2-methylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chloro-2-methylaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous acetonitrile.

  • Add the NBS solution to the cooled aniline solution dropwise via a dropping funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC every 30 minutes.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 6-Bromo-3-chloro-2-methylaniline.

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder source of electrophilic bromine, reducing the rate of reaction and minimizing the formation of di-brominated byproducts.[1]
Stoichiometry >1.2 eq NBS1.0 - 1.05 eq NBSA large excess of the brominating agent will inevitably lead to the formation of 4,6-dibromo-3-chloro-2-methylaniline.
Temperature Room Temperature (20-25 °C)0 - 5 °CLow temperature is crucial for kinetic control, increasing the reaction's selectivity for the sterically hindered 6-position over the 4-position.
Reagent Addition Single portion additionSlow, dropwise additionMaintains a low concentration of the electrophile, preventing localized overheating and reducing the likelihood of multiple brominations on a single molecule.
Atmosphere AirInert (N₂ or Argon)Prevents the oxidative degradation and polymerization of the electron-rich aniline, which leads to tar formation and lower yields.[1]

V. Visualization of Workflows

Diagram 1: Synthetic Workflow

G A Start: 3-chloro-2-methylaniline B Dissolve in Acetonitrile Cool to 0-5 °C A->B C Slow Addition of NBS (1.05 eq) in Acetonitrile B->C Inert Atmosphere D Reaction Monitoring (TLC / HPLC) C->D E Quench with Na₂S₂O₃ D->E Starting Material Consumed F Aqueous Work-up (Extraction & Washes) E->F G Purification (Column Chromatography) F->G H Final Product: 6-Bromo-3-chloro-2-methylaniline G->H G Problem Observed Issue LowYield Low Yield Problem->LowYield Isomer Poor Regioselectivity (4-Bromo Impurity) Problem->Isomer Impurity Dark/Tarry Product Problem->Impurity Cause_Overbrom Over-bromination LowYield->Cause_Overbrom Cause_Incomplete Incomplete Reaction LowYield->Cause_Incomplete Cause_Thermo Thermodynamic Control Isomer->Cause_Thermo Cause_Oxidation Oxidation/Polymerization Impurity->Cause_Oxidation Sol_Stoich Use 1.0-1.05 eq NBS Cause_Overbrom->Sol_Stoich Sol_Monitor Monitor via TLC/HPLC Cause_Incomplete->Sol_Monitor Sol_Temp Maintain 0-5 °C Cause_Thermo->Sol_Temp Sol_Slow Slow Reagent Addition Cause_Thermo->Sol_Slow Sol_Inert Use Inert Atmosphere Cause_Oxidation->Sol_Inert Sol_Quench Quench Promptly Cause_Oxidation->Sol_Quench

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. Retrieved from

  • Master Organic Chemistry. (2022, January 21). Sandmeyer reaction. Retrieved from

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Beilstein Journals. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Retrieved from [Link]

Sources

Technical Support Center: Purification Workflows for 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides & Protocols for Halogenated Aniline Derivatives

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently encounter challenges associated with the isolation and purification of highly functionalized building blocks like 6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) . This compound presents unique purification hurdles: its multiple halogens and electron-donating methyl group make it susceptible to aerial oxidation, and its synthesis often yields closely related regioisomers[1][2].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure you achieve >98% purity for downstream pharmaceutical applications.

Part 1: Strategic Purification Workflow

PurificationWorkflow Start Crude 6-Bromo-3-chloro- 2-methylaniline Assess LC-MS / NMR Purity Assessment Start->Assess Isomers Regioisomers Present? Assess->Isomers Chromatography Column Chromatography (Hexane/EtOAc) Isomers->Chromatography Yes (Isomers) ColorCheck Dark/Oxidized Impurities? Isomers->ColorCheck No Chromatography->ColorCheck Carbon Activated Carbon Treatment ColorCheck->Carbon Yes (Dark Oil/Solid) Crystallization Recrystallization (EtOH/H2O) ColorCheck->Crystallization No Carbon->Crystallization Pure Pure Compound (>98% Purity) Crystallization->Pure

Decision tree for the purification of 6-Bromo-3-chloro-2-methylaniline.

Part 2: Core Experimental Protocols
Protocol A: Regioisomer Separation via Flash Column Chromatography

Use this protocol when LC-MS or NMR indicates the presence of structural isomers (e.g., 4-bromo or 5-bromo derivatives).

  • Sample Preparation (Dry Loading) : Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and concentrate to dryness under reduced pressure.

    • Causality : Dry loading eliminates solvent effects during sample injection, preventing peak broadening. This is critical when separating closely eluting regioisomers whose polarity differences are marginal[1].

  • Column Packing : Pack a column with 230-400 mesh silica gel using 100% hexanes.

  • Elution : Elute with a shallow gradient of Hexanes:Ethyl Acetate (starting at 99:1, slowly increasing to 90:10).

    • Causality : The ortho-methyl and meta-chloro groups sterically hinder the amine, altering its hydrogen-bonding interaction with the silica stationary phase. A highly non-polar, slow gradient maximizes these subtle retention factor (

      
      ) differences[1].
      
  • Fraction Collection & Validation : Monitor fractions via TLC (UV active at 254 nm).

    • Self-Validation : Co-spot fractions against a known reference standard. Only pool fractions that show a single, baseline-resolved spot. If fractions show overlapping spots, they must be concentrated and re-subjected to chromatography.

Protocol B: Decolorization and Recrystallization

Use this protocol to remove oxidized polymeric byproducts and achieve final analytical purity.

  • Dissolution : Suspend the crude or chromatographed solid in hot ethanol (approx. 5 mL/g) near its boiling point.

    • Causality : Ethanol provides a steep solubility curve for halogenated anilines—highly soluble when hot, poorly soluble when cold—making it an ideal primary solvent[3].

  • Decolorization : Add 5-10% (w/w) activated carbon. Reflux the mixture for 15 minutes.

    • Causality : Anilines are prone to aerial oxidation, forming dark, highly conjugated impurities. Activated carbon provides a massive surface area to trap these large, planar polymeric species via van der Waals forces[1].

  • Hot Filtration : Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the carbon.

    • Self-Validation : Inspect the filtrate. It must be noticeably lighter in color (pale yellow to clear). If the filtrate remains dark, the adsorption capacity of the carbon was exceeded; repeat Step 2 before proceeding.

  • Crystallization : Add hot water (anti-solvent) dropwise to the filtrate until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours.

    • Causality : Slow cooling promotes the thermodynamic growth of pure, highly ordered crystal lattices, actively excluding impurities from the matrix[3].

  • Isolation : Collect the crystals via vacuum filtration, wash with an ice-cold 1:1 ethanol/water mixture, and dry in a vacuum desiccator overnight.

Part 3: Troubleshooting & FAQs

Q1: My crude 6-Bromo-3-chloro-2-methylaniline is a dark, viscous oil instead of a solid. How do I initiate purification? A1: The dark color and oily consistency are typical of oxidized aniline byproducts and trapped residual solvents. Do not attempt direct crystallization, as the impurities will cause the compound to "oil out." Instead, initiate Protocol B (Decolorization). The activated carbon will strip the colored polymeric byproducts, allowing the core compound to nucleate and crystallize properly upon cooling[1].

Q2: During recrystallization, my compound "oils out" (forms a biphasic liquid) rather than forming crystals. What is the mechanistic cause and fix? A2: "Oiling out" occurs when the boiling point of the solvent system exceeds the melting point of the solute, or when the solution is supersaturated with impurities that depress the melting point[1]. Fix: Reheat the solution to redissolve the oil, and add more of the primary solvent (ethanol) to reduce saturation. Alternatively, switch to a lower-boiling solvent system. If oiling out persists, it indicates high impurity levels; you must divert to Protocol A (Chromatography) to remove the melting-point-depressing impurities before attempting crystallization again[1][3].

Q3: I'm having trouble separating regioisomers of this dihalogenated aniline. What purification technique is most effective? A3: Because regioisomers (e.g., 4-bromo vs. 6-bromo) have nearly identical physical properties and solubilities, standard crystallization is highly inefficient. High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique due to its high resolving power[1]. For preparative scale, you must use normal-phase flash chromatography (Protocol A ) with a very shallow, optimized gradient (e.g., Hexanes/EtOAc) to exploit the minute differences in steric hindrance around the amine group[1][4].

Part 4: Quantitative Data Summary

Table 1: Quantitative Comparison of Purification Strategies for 6-Bromo-3-chloro-2-methylaniline

Purification MethodPrimary Impurity TargetedTypical Yield RecoveryFinal Purity AchievedScalability
Flash Chromatography Regioisomers, Starting Materials65 - 75%> 95%Moderate (1-50g)
Recrystallization (EtOH/H2O) Trace Solvents, Minor Organics80 - 90%> 98%High (>100g)
Activated Carbon Treatment Oxidized Polymeric Byproducts85 - 95%N/A (Pre-treatment)High (>100g)
Preparative HPLC (C18) Closely Eluting Isomers40 - 60%> 99%Low (<1g)
References
  • Title : Purification of Organic Compounds: from Crude Product to Purity Source : Eastern Mediterranean University (EMU) URL : [Link]

Sources

Recrystallization solvents for 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 6-Bromo-3-chloro-2-methylaniline

Case ID: REC-BCMA-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 6-Bromo-3-chloro-2-methylaniline CAS: 126826-29-7 Physical State: Solid (Low-melting crystalline solid) Critical Property: This compound belongs to the class of poly-halogenated anilines. A defining characteristic of this specific isomer is its relatively low melting point (estimated range 30–60°C based on structural analogs like 3-bromo-6-chloro-2-methylaniline, MP ~47°C).

Technical Warning: The low melting point presents a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. Standard high-temperature recrystallization protocols must be modified to prevent this.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need to induce precipitation at lower temperatures.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol / Water Primary SystemHigh The amino group forms H-bonds with ethanol. Water acts as an anti-solvent to drastically reduce solubility upon cooling.
Methanol / Water AlternativeHigh Similar to Ethanol/Water but easier to remove (lower BP). Good for thermally unstable compounds.
Hexane / Ethyl Acetate Secondary SystemMedium Excellent for removing non-polar impurities. However, risk of oiling out is higher if the Ethyl Acetate ratio is too high.
Toluene Single SolventLow High boiling point makes removal difficult; often keeps the compound in solution at room temp due to pi-pi interactions.

Optimized Experimental Protocol

Objective: Purify crude 6-Bromo-3-chloro-2-methylaniline to >98% purity.

Phase A: Dissolution (The "Goldilocks" Zone)
  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (95%) dropwise while heating the flask in a water bath set to 40-50°C .

    • Expert Insight: Do not boil the solvent vigorously. Since the compound's melting point is low, overheating will melt the solid before it dissolves, creating an emulsion that is difficult to work with.

  • Saturation: Add just enough warm ethanol to dissolve the solid completely. If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot through a Celite pad.

Phase B: Crystallization (Controlled Precipitation)
  • Anti-Solvent Addition: While keeping the solution warm (approx. 35°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of Ethanol to clear the turbidity.

  • Seeding (Crucial Step): If available, add a tiny crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Allow the flask to cool to room temperature slowly (over 30-60 minutes).

    • Warning: Do not place directly in an ice bath. Rapid cooling causes oiling out.

  • Final Crystallization: Once room temperature is reached and crystals have formed, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at room temperature (or <30°C). Do not use a hot oven , as the product will melt.

Troubleshooting Guide (FAQs)

Q1: The solution turned into a distinct oily layer at the bottom instead of crystals. What happened?

  • Diagnosis: "Oiling Out." This occurs when the solution temperature drops below the phase separation temperature (cloud point) before it drops below the crystallization temperature.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (Ethanol) to change the saturation point. Allow the solution to cool much more slowly. Vigorous stirring during cooling can sometimes force the oil droplets to crystallize.

Q2: No precipitate formed even after cooling to 0°C.

  • Diagnosis: The solution is not saturated (too much solvent).

  • Fix: Evaporate 20-30% of the solvent using a rotary evaporator (low bath temp) or a stream of nitrogen. Re-cool. If using Ethanol/Water, add more water (anti-solvent) dropwise.

Q3: The crystals are colored (yellow/brown) instead of white/off-white.

  • Diagnosis: Oxidation products or residual isomers.

  • Fix: Perform an Acid-Base Wash before recrystallization:

    • Dissolve crude in dilute HCl (compound dissolves as the hydrochloride salt).

    • Extract with Ethyl Acetate (impurities move to organic layer; product stays in water).

    • Basify the aqueous layer with NaOH to precipitate the free amine.

    • Filter and then recrystallize.[1][2]

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Start: Crude 6-Bromo-3-chloro-2-methylaniline CheckMP Check Melting Point (Est. 30-60°C) Start->CheckMP Dissolve Dissolve in Warm Ethanol (40°C) CheckMP->Dissolve Low Heat Only Charcoal Optional: Activated Charcoal & Filter Dissolve->Charcoal AddWater Add Warm Water (Anti-Solvent) until Turbid Charcoal->AddWater Cooling Slow Cool to Room Temp AddWater->Cooling CheckState Did Crystals Form? Cooling->CheckState IceBath Cool to 0°C (30 mins) CheckState->IceBath Yes OilingOut Issue: Oiling Out CheckState->OilingOut No (Oily Layer) Filter Vacuum Filtration & Wash IceBath->Filter RemedyOil Re-heat & Add more Ethanol OilingOut->RemedyOil RemedyOil->Cooling Retry Slow Cool

Caption: Workflow for the purification of low-melting halogenated anilines, highlighting the critical "Oiling Out" remediation loop.

References

  • Organic Syntheses.Purification of Halogenated Anilines (General Protocols). Validated standard procedures for aniline derivatives.

Sources

Stability of 6-Bromo-3-chloro-2-methylaniline under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers and process chemists working with 6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7). It is designed to troubleshoot stability issues, specifically focusing on oxidative degradation, which is the primary failure mode for halogenated anilines.

Subject: Stability & Troubleshooting under Oxidative Conditions Ticket Priority: High (Stability Critical)

Technical Profile & Core Stability Data

Compound Identity:

  • Chemical Name: 6-Bromo-3-chloro-2-methylaniline[1][2]

  • CAS Number: 126826-29-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrClN[1][3][4][5]
  • Structure Note: The steric crowding of the ortho-methyl group and the electronic withdrawal of the halogen atoms create a unique reactivity profile. While the halogens deactivate the ring against electrophilic attack, the amine moiety remains highly susceptible to oxidative radical formation [1].

Stability Summary Table:

ParameterSpecification / Behavior
Air Sensitivity Moderate to High. Darkens upon exposure to air due to N-oxidation and subsequent azo-coupling.
Oxidative Stress Critical. Incompatible with strong oxidants (e.g., peroxides, high-valent metals). Rapidly forms nitro/nitroso species or azo-dimers.
Light Sensitivity Moderate. Photolytic dehalogenation (C-Br bond cleavage) is possible under UV; exacerbates oxidative degradation.
Storage Class Refrigerate (2–8°C). Store under inert atmosphere (Argon/Nitrogen).

Troubleshooting Guide: Stability & Storage (Prevention)

Q: My sample has turned from off-white to dark brown/purple. Is it still usable?

A: The color change indicates surface oxidation. Anilines are notorious for "browning" due to the formation of trace amounts of highly colored azo-dimers or quinone-imines [2].

  • Diagnosis: If the bulk material is crystalline and only the surface is colored, the purity may still be >98%.

  • Action: Perform an HPLC check. If purity is acceptable, you can use it, but consider a filtration through a short plug of silica or recrystallization (typically from hexane/ethyl acetate) to remove the colored oligomers.

  • Prevention: Always store under Argon. The "headspace" in the vial must be inert.

Q: I am observing "ghost peaks" in my LC-MS after storing the compound in solution. What happened?

A: You likely used a non-degassed solvent or a solvent prone to peroxide formation (like THF or ethers).

  • Mechanism: Dissolved oxygen or peroxides facilitate the formation of the Anilino Radical Cation (Ar-NH

    
    
    
    
    
    ). This radical dimerizes to form hydrazobenzenes, which oxidize further to azo compounds (Ar-N=N-Ar) [3].
  • Troubleshooting:

    • Check the mass spectrum for

      
       (azo dimer) or 
      
      
      
      (N-oxide/hydroxylamine).
    • Protocol: Only prepare solutions immediately before use. If storage is necessary, use degassed solvents and seal under inert gas.

Troubleshooting Guide: Reaction Conditions (In-Process)

Q: The yield of my Buchwald-Hartwig coupling is low, and I see significant dehalogenation. Is oxidation involved?

A: Indirectly, yes. While dehalogenation is usually a reductive process, oxidative conditions can poison your catalyst.

  • Issue: If your reaction mixture contains trace oxidants (e.g., from aged catalyst ligands), the aniline can oxidize to coordinate with the metal center, shutting down the catalytic cycle.

  • Specific Risk for this Isomer: The C-Br bond at position 6 is chemically labile. If you are using oxidative addition conditions, ensure your Pd source is not "black" (oxidized).

  • Corrective Action: Add a mild antioxidant like BHT (butylated hydroxytoluene) if compatible with your catalyst system, or strictly rigorously degas all reagents.

Q: Can I use this compound in a reaction involving Hydrogen Peroxide or m-CPBA?

A: No. This will result in catastrophic degradation.

  • Chemistry: Peroxides will attack the nitrogen lone pair.

    • Pathway: Aniline

      
       Hydroxylamine (Ar-NHOH) 
      
      
      
      Nitroso (Ar-NO)
      
      
      Nitro (Ar-NO
      
      
      ).
  • Alternative: If you must perform an oxidation elsewhere on the molecule, you must protect the amine first (e.g., as an Acetamide or Trifluoroacetamide). The protecting group withdraws electron density, protecting the nitrogen from oxidation.

Visualizing the Failure Mode: Oxidative Pathways

The following diagram illustrates the mechanistic pathways that lead to impurities when 6-Bromo-3-chloro-2-methylaniline is exposed to oxidative stress (Air/Peroxides).

OxidationPathways Aniline 6-Bromo-3-chloro- 2-methylaniline (Starting Material) Radical Anilino Radical Cation [Ar-NH2•]+ Aniline->Radical 1e- Oxidation (Air/Light) Hydroxyl Aryl Hydroxylamine (Ar-NHOH) Aniline->Hydroxyl 2e- Oxidation (Peroxides/mCPBA) Hydrazo Hydrazobenzene (Ar-NH-NH-Ar) Radical->Hydrazo Dimerization Quinone Quinone Imine (Degradation) Radical->Quinone Hydrolysis/Elimination (If H2O present) Azo Azo Dimer (Ar-N=N-Ar) [Dark Colored Impurity] Hydrazo->Azo -2H (Oxidation) Nitroso Nitroso Derivative (Ar-N=O) Hydroxyl->Nitroso Oxidation Nitro Nitro Derivative (Ar-NO2) Nitroso->Nitro Strong Oxidation

Figure 1: Mechanistic pathways of oxidative degradation for halogenated anilines. The "Azo Dimer" path is responsible for the characteristic darkening of samples.

Decision Tree: Purity & Recovery

Use this workflow to determine if your batch of 6-Bromo-3-chloro-2-methylaniline can be salvaged.

TroubleshootingFlow Start Issue: Sample Discoloration or Low Assay VisualCheck Visual Inspection: Is it a surface crust or bulk solid? Start->VisualCheck Surface Surface Only VisualCheck->Surface Bulk Bulk / Throughout VisualCheck->Bulk HPLC Run HPLC/UPLC (254 nm) Surface->HPLC Bulk->HPLC PurityHigh Purity > 98% HPLC->PurityHigh PurityMed Purity 90-98% HPLC->PurityMed PurityLow Purity < 90% HPLC->PurityLow Action1 Use As Is (Store under Argon) PurityHigh->Action1 Action2 Recrystallize (Hexane/EtOAc) or Silica Plug Filtration PurityMed->Action2 Action3 Discard / Reprocess (Acid/Base Extraction) PurityLow->Action3

Figure 2: Decision logic for handling oxidized batches of 6-Bromo-3-chloro-2-methylaniline.

Analytical Method Parameters (Standard)

To verify stability, use the following HPLC conditions. These are optimized to separate the aniline from its more polar (hydroxylamines) and less polar (azo dimers) degradation products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the aniline)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring) and 210 nm (impurities)
Flow Rate 1.0 mL/min

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7).[1] Retrieved from

  • Chemistry Steps. Reactions of Aniline: Oxidation and Halogenation Mechanisms. Retrieved from

  • MDPI Molecules. Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. Retrieved from

  • PubChem. Compound Summary: 4-bromo-3-chloro-2-methylaniline (Isomer Analog for Safety Data). Retrieved from

Sources

Troubleshooting low reactivity of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fortress" Amine

Welcome to the technical support guide for 6-Bromo-3-chloro-2-methylaniline . If you are experiencing stalled reactions, poor yields (<10%), or unreacted starting material, you are likely battling the Ortho-Ortho' Effect .

This molecule presents a unique "double-lock" challenge:

  • Steric Blockade: The amino group (

    
    ) is flanked by a Methyl group at C2 and a Bromine atom at C6. This creates a physical barrier (steric congestion) preventing the approach of electrophiles or metal centers.[1]
    
  • Electronic Deactivation: The Chlorine atom at C3 exerts an inductive electron-withdrawing effect (-I), further reducing the nucleophilicity of the nitrogen lone pair.

This guide provides field-proven protocols to bypass these barriers.

Module 1: Cross-Coupling Failures (Buchwald-Hartwig)

Q: Why is my Buchwald-Hartwig coupling yielding <5% product with standard Pd(OAc)₂/BINAP conditions?

A: Your catalyst cannot access the nitrogen lone pair due to the 2,6-disubstitution. Standard phosphine ligands (BINAP, dppf, PPh3) create a metal center that is too sterically crowded to accommodate this bulky aniline during the amine binding step. Furthermore, the reductive elimination step is energetically unfavorable due to the clash between the ligand and the aniline's ortho-substituents.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands. You must use ligands specifically engineered for sterically hindered anilines.

Recommended System:

  • Ligand: BrettPhos or RuPhos . These ligands are designed to facilitate the coupling of bulky primary amines.

  • Pre-catalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 pre-catalysts to ensure rapid initiation. Avoid generating Pd(0) in situ from Pd(dba)₂ if possible, as initiation can be slow.

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu . Weak bases like Carbonates (

    
    ) are often insufficient for this electron-deficient aniline.
    

Protocol 1: High-Steric Buchwald Coupling

ComponentEquivalentsNotes
Aryl Halide 1.0Electrophile
6-Br-3-Cl-2-Me-aniline 1.2Nucleophile
BrettPhos Pd G4 0.02 - 0.05High loading may be needed initially
LHMDS (1.0M in THF) 2.0 - 2.5Strong base is critical
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 80°C - 100°CHeat is required to overcome activation energy

Technical Insight: If BrettPhos fails, switch to tBuBrettPhos . The additional bulk on the phosphine can sometimes force the reductive elimination step in extremely congested systems [1].

Module 2: N-Acylation & Protection Issues

Q: I cannot acetylate the amine using Acetic Anhydride/Pyridine. It stays starting material. Why?

A: The "Picket Fence" effect is blocking the carbonyl attack. The 2-Methyl and 6-Bromo groups act like a fence, preventing the acetic anhydride from approaching the nitrogen. Pyridine is not a strong enough nucleophilic catalyst to overcome this.

The Fix: "Super-Activation" with DMAP and Acid Chlorides. You must switch to a more reactive electrophile (Acetyl Chloride) and use a hyper-nucleophilic catalyst (DMAP) to generate a reactive N-acylpyridinium intermediate.

Troubleshooting Decision Tree:

Acylation_Troubleshooting Start Acylation Stalled? Check_Reagent Reagent Used? Start->Check_Reagent Anhydride Acetic Anhydride Check_Reagent->Anhydride Yes Chloride Acetyl Chloride Check_Reagent->Chloride No Switch SWITCH TO Acetyl Chloride + DMAP Anhydride->Switch Ineffective Catalyst Add DMAP (0.2 eq) + Reflux Chloride->Catalyst Still Slow? Microwave Microwave Irradiation 120°C, 30 min Catalyst->Microwave Failed?

Figure 1: Decision logic for forcing N-acylation on sterically hindered anilines.

Protocol 2: Forcing N-Acylation

  • Dissolve aniline (1.0 eq) in DCM or DCE (High boiling point if reflux needed).

  • Add Triethylamine (3.0 eq) as the acid scavenger.

  • Add DMAP (0.2 eq). Crucial Step: Do not omit.

  • Add Acetyl Chloride (2.0 eq) dropwise.

  • Heat: If no reaction at RT after 2h, heat to reflux (40°C for DCM, 83°C for DCE).

Module 3: Diazotization (Sandmeyer Reaction)

Q: My diazonium salt decomposes or doesn't form using NaNO₂/HCl. How do I convert the amine to a halide?

A: Aqueous diazotization is failing due to solubility and steric hindrance. The 6-Bromo-3-chloro-2-methylaniline is highly lipophilic and poorly soluble in aqueous acid. Furthermore, the attack of the nitrosonium ion (


) is sterically hindered.

The Fix: Non-Aqueous Diazotization (Doyle-Type). Use an organic nitrite ester (


-butyl nitrite) in an organic solvent. This ensures homogeneity and allows the reaction to proceed under anhydrous conditions, which stabilizes the diazonium intermediate.

Protocol 3: Non-Aqueous Sandmeyer (Iodination Example)

  • Reagents:

    
    -Butyl Nitrite (
    
    
    
    -BuONO), Diiodomethane (
    
    
    ) or Iodine (
    
    
    ).
  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve aniline in MeCN.

    • Add

      
       (3.0 eq) or Copper(I) Iodide.
      
    • Add

      
      -BuONO (1.5 eq) dropwise at 0°C, then warm to 60°C.
      
    • Mechanism: The

      
      -BuONO generates the nitrosyl radical/cation in situ, reacting with the amine in the organic phase to form the diazonium, which is immediately displaced by the halide [2].
      

Module 4: Reacting the Aryl Bromide (C6)

Q: I want to couple at the Bromine (C6) position, but the Amine is interfering. Can I use it unprotected?

A: Generally, No. A free amino group (


) ortho to the bromide is a "poison pill" for many catalysts. It can chelate the Palladium, forming a stable 5-membered metallocycle (Pd-N-C-C-Br) that arrests the catalytic cycle.

Strategy:

  • Protect the Amine: Use the "Forcing N-Acylation" protocol (Module 2) to convert

    
    . The acetamide is less coordinating and prevents catalyst poisoning.
    
  • Coupling the Bromide: Once protected, the C6-Br is still sterically hindered (flanked by N-Ac and H).

    • Suzuki-Miyaura: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with high heat (100°C).

    • Note on Regioselectivity: The C3-Chlorine is electronically deactivated and sterically hindered, but less reactive than the C6-Bromine towards oxidative addition. The Bromide will react first.

Visualizing the Steric Bottleneck[2]

The following diagram illustrates why standard ligands fail and bulky ligands succeed.

Steric_Map cluster_0 Standard Ligand (PPh3) cluster_1 Bulky Ligand (BrettPhos) Pd_Bad Pd Aniline_Bad Aniline (Blocked) Pd_Bad->Aniline_Bad Steric Clash Pd_Good Pd Aniline_Good Aniline (Bound) Pd_Good->Aniline_Good Successful Binding Ligand BrettPhos (Creates Pocket) Ligand->Pd_Good caption Figure 2: Bulky ligands create a specific 'pocket' that accommodates the ortho-substituents, whereas standard ligands cause steric repulsion.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Organic Synthesis. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Technical Guide to Steric Hindrance Effects of 2,6-Disubstituted Anilines.

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6-methylaniline derivatives.

For further assistance, please contact the Chemical Process Development Group.

Sources

Technical Support Center: Halogenated Anilines Handling & Safety

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HA-SAFETY-001 Subject: Comprehensive Handling, Troubleshooting, and Safety Protocols for Toxic Halogenated Anilines Assigned Specialist: Senior Application Scientist

Introduction: The "Silent" Hazard

Welcome to the technical support hub for halogenated anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline, 4-fluoroaniline). Unlike corrosive acids or fuming solvents, these compounds present a "silent" lethal risk: rapid transdermal absorption leading to Methemoglobinemia .

Halogenation (Cl, Br, F, I) generally increases the lipophilicity of the aniline ring, facilitating faster skin penetration and often delaying metabolic clearance compared to unsubstituted aniline. This guide prioritizes Causality (why it happens) and Self-Validating Protocols (how to ensure you are safe).

Module 1: Personal Protective Equipment (PPE) & Engineering Controls

Critical Troubleshooting: Glove Selection Failure

User Query: "I am using standard blue nitrile exam gloves. Is this sufficient for handling 4-chloroaniline?"

Technical Response: NO. Standard disposable nitrile gloves (4–6 mil) offer insufficient protection for prolonged contact or immersion. Halogenated anilines can permeate standard nitrile in <10 minutes without visible degradation of the glove material.

  • The Mechanism: The non-polar halogen substituent facilitates diffusion through the nitrile polymer matrix. Once inside the glove, the occlusion effect (sweat/heat) accelerates absorption through the skin by up to 10x compared to open air exposure.

Action Plan: Refer to the PPE Decision Logic below for correct selection.

Visualization: PPE Selection Logic

PPE_Selection Start START: Handling Halogenated Anilines TaskType Define Task / Exposure Potential Start->TaskType Weighing Weighing / Solid Handling TaskType->Weighing Liquid Liquid Handling / Synthesis TaskType->Liquid DoubleNitrile Double Layer Nitrile (Change immediately on splash) Weighing->DoubleNitrile Solids only Engineering REQUIRED: Fume Hood + Anti-Static Balance Weighing->Engineering Splash Incidental Splash Risk Only? Liquid->Splash Immersion High Exposure / Immersion Risk Splash->Immersion No Splash->DoubleNitrile Yes Laminate Silver Shield / Laminate Film (Required) Immersion->Laminate

Figure 1: Decision tree for selecting appropriate hand protection based on exposure risk.

Data: Glove Permeation Breakthrough Times

Note: Data represents general trends for halogenated anilines (e.g., chloroaniline).

Glove MaterialThickness (mil)Breakthrough Time (min)Protection Level
Laminate Film (Silver Shield) 2.7> 480Excellent (Primary Choice)
Butyl Rubber 25> 480Excellent
Viton 12> 240Good
Standard Nitrile 4< 10 Poor (Splash Only)
Latex 5< 1 DO NOT USE

Module 2: Experimental Handling & Storage

Issue: Compound Discoloration (Oxidation)

User Query: "My 4-bromoaniline was white when purchased but has turned dark brown/black in the bottle. Is it safe to use?"

Technical Response: The darkening is caused by auto-oxidation . The electron-rich aromatic ring is susceptible to radical formation, leading to polymerization and the formation of azobenzene or phenazine-like impurities.

  • Impact: While the bulk material may still be >95% pure, these impurities can act as radical scavengers, inhibiting palladium-catalyzed cross-coupling (Suzuki/Buchwald) reactions.

  • Prevention: Store halogenated anilines under an inert atmosphere (Argon/Nitrogen) in amber glass. Refrigeration (2-8°C) slows oxidation kinetics.

Issue: Static Charge During Weighing

User Query: "The solid flies apart when I try to weigh it. How do I handle this without spreading toxic dust?"

Technical Response: Halogenated anilines are often crystalline solids with high static potential.

  • Engineering Control: Use an ionizing anti-static gun or a static eliminator bar inside the balance enclosure.

  • Technique: Do not use a spatula to "flick" excess material back into the bottle. This creates aerosolized dust. Use a closed weighing boat or a disposable funnel.

  • Secondary Containment: Place the balance inside a secondary tray to catch stray crystals.

Module 3: Toxicology & Emergency Response

The Core Risk: Methemoglobinemia

Unlike standard poisons, halogenated anilines do not just damage tissue; they chemically suffocate the blood.

Mechanism:

  • Bioactivation: The liver (CYP450 enzymes) converts the aniline into a Phenylhydroxylamine metabolite.

  • The Cycle: This metabolite enters the red blood cell and oxidizes the Iron in Hemoglobin from Ferrous (Fe²⁺) to Ferric (Fe³⁺).

  • Result: Fe³⁺ (Methemoglobin) cannot bind oxygen.[1] The blood turns chocolate brown, and the victim suffers cellular hypoxia.

Visualization: The Toxicity Pathway

Methemoglobinemia Aniline Halogenated Aniline (Lipophilic Entry) Liver Liver (CYP450) Aniline->Liver Absorption Metabolite N-Hydroxylamine (Toxic Intermediate) Liver->Metabolite N-Hydroxylation RBC Red Blood Cell Metabolite->RBC Diffusion Hb Hemoglobin (Fe2+) (O2 Transporting) RBC->Hb Target MetHb Methemoglobin (Fe3+) (Non-Functional) Hb->MetHb Oxidation Cycle MetHb->Hb MetHb Reductase (Slow Recovery)

Figure 2: The bioactivation pathway leading to Methemoglobinemia.

Emergency FAQ

Q: What are the early warning signs? A: Cyanosis (blue/grey tint to lips and nail beds) is the hallmark sign. It occurs before significant respiratory distress. Headache and fatigue follow.

Q: What information must I give the Emergency Room? A: Explicitly state: "This is an Aniline exposure causing Methemoglobinemia . Standard oxygen therapy may be ineffective. The patient may require Methylene Blue antidote therapy."

Module 4: Waste Disposal & Decontamination

Critical Warning: The "Bleach" Myth

User Query: "I spilled some chloroaniline on the bench. Should I clean it with bleach (sodium hypochlorite)?"

Technical Response: ABSOLUTELY NOT.

  • Chemistry: Reacting anilines with hypochlorite (bleach) forms N-chloroamines and potentially benzoquinone imines . These reaction products are often more toxic and volatile than the original spill.

  • Correct Protocol:

    • Absorb: Use sand, vermiculite, or specific organic spill pads.

    • Clean: Wash the surface with a dilute acid (e.g., 1M HCl) to protonate the aniline (forming the water-soluble anilinium salt), followed by soap and water.

    • Disposal: Collect all materials as Hazardous Organic Waste .

Waste Segregation Table
Waste StreamCompatibilityNotes
Halogenated Solvents Compatible Can be mixed with DCM/Chloroform waste streams (check local regulations).
Aqueous Acid Compatible Forms stable anilinium salts (safer state).
Oxidizing Agents INCOMPATIBLE Risk of fire/explosion and toxic gas evolution.[2]
Aldehydes/Ketones Avoid Will react to form imines (Schiff bases) in the waste container.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline.[3] CDC. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 4-chloroaniline - Registration Dossier. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of intermediates is paramount. 6-Bromo-3-chloro-2-methylaniline, a substituted aniline, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its asymmetrical substitution pattern offers a rich and informative ¹H NMR spectrum. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of this compound, compares this technique with other analytical methods, and offers the experimental context required for robust characterization.

The Strategic Importance of ¹H NMR in Structural Elucidation

For drug development professionals and researchers, confirming the identity and purity of a molecule is a critical step. While techniques like Mass Spectrometry provide the molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies functional groups, ¹H NMR spectroscopy stands out for its ability to map the precise connectivity of hydrogen atoms within a molecule. This provides a detailed "fingerprint" of the compound's structure.

The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. Electron-donating groups (like the amino and methyl groups in our target molecule) will shield nearby protons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (such as the chloro and bromo substituents) will deshield adjacent protons, shifting their signals to a lower field (higher ppm). Furthermore, the spin-spin coupling between neighboring, non-equivalent protons provides invaluable information about their proximity and the number of bonds separating them.

Predicted ¹H NMR Spectrum of 6-Bromo-3-chloro-2-methylaniline

While an experimental spectrum for 6-bromo-3-chloro-2-methylaniline is not publicly available, a reliable prediction can be made based on the well-established principles of substituent effects on the chemical shifts of aromatic protons and data from structurally analogous compounds.

The structure of 6-Bromo-3-chloro-2-methylaniline features two aromatic protons, a methyl group, and an amino group.

Predicted Chemical Shifts and Multiplicities:
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~ 7.1 - 7.3Doublet~ 8 - 9 Hz (ortho)
H-5~ 6.7 - 6.9Doublet~ 8 - 9 Hz (ortho)
-NH₂~ 3.5 - 4.5Broad SingletN/A
-CH₃~ 2.1 - 2.3SingletN/A
Rationale for Predictions:
  • Aromatic Protons (H-4 and H-5):

    • These two protons are adjacent to each other on the aromatic ring, resulting in ortho-coupling, which is typically in the range of 6-10 Hz.[1] This will lead to both signals appearing as doublets.

    • H-4 is ortho to the electron-withdrawing chlorine atom and para to the electron-withdrawing bromine atom. This combined deshielding effect will shift its signal to a lower field (higher ppm value) compared to H-5.

    • H-5 is ortho to the bromine atom and meta to the chlorine atom. It is also para to the electron-donating methyl group. The net effect will likely result in a chemical shift that is upfield (lower ppm) relative to H-4. The spectrum of 4-bromoaniline shows aromatic protons in the range of 6.5-7.2 ppm, providing a relevant comparison.[2]

  • Amino Protons (-NH₂):

    • The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A general range for anilines is between 3 and 5 ppm.[3]

  • Methyl Protons (-CH₃):

    • The methyl group is attached to the aromatic ring and is not coupled to any other protons, so its signal will be a singlet. Its position ortho to the amino group and a bromine atom will influence its chemical shift. In 3-chloro-2-methylaniline, the methyl protons appear around 2.1 ppm.[4]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves a combination of analytical methods.

Technique Information Provided Advantages Limitations
¹³C NMR Number and electronic environment of carbon atoms.Provides complementary information to ¹H NMR, especially for quaternary carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple technique.Provides limited information on the overall molecular structure.

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like 6-Bromo-3-chloro-2-methylaniline.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert it into the frequency domain (the NMR spectrum).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Visualizing the Molecular Structure and Proton Relationships

The following diagrams illustrate the structure of 6-Bromo-3-chloro-2-methylaniline and the expected coupling between the aromatic protons.

Caption: Molecular structure of 6-Bromo-3-chloro-2-methylaniline.

G H4 H-4 H5 H-5 H4->H5 ortho-coupling

Caption: Predicted ortho-coupling between H-4 and H-5.

Conclusion

The ¹H NMR spectrum of 6-Bromo-3-chloro-2-methylaniline is predicted to show two distinct doublets in the aromatic region, a broad singlet for the amine protons, and a sharp singlet for the methyl protons. This detailed spectral information, when combined with data from other analytical techniques, allows for a confident and unambiguous structural assignment. This guide serves as a valuable resource for researchers and scientists in understanding and predicting the ¹H NMR spectra of complex substituted anilines, thereby facilitating more efficient and accurate drug development and chemical synthesis.

References

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). Available at: [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Available at: [Link]

Sources

Comparative HPLC Guide: 6-Bromo-3-chloro-2-methylaniline Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[3][4][5][6][7][8][9][10]

The purity analysis of 6-Bromo-3-chloro-2-methylaniline (BCMA) presents a specific set of chromatographic challenges common to poly-halogenated aromatic amines. As a key intermediate in agrochemical and pharmaceutical synthesis, its quality control requires not just the removal of starting materials, but the critical resolution of positional isomers (regioisomers) formed during electrophilic aromatic substitution (halogenation).[1][2]

This guide objectively compares two distinct separation strategies:

  • The Legacy Standard: C18 Stationary Phase with Acidic Phosphate Buffer.[2]

  • The Selectivity-Enhanced Alternative: Phenyl-Hexyl Stationary Phase with Methanol.

The Core Challenge: While C18 columns rely on hydrophobicity (logP), BCMA and its regioisomers (e.g., 4-bromo isomers) possess nearly identical hydrophobicities.[1][2] This often leads to co-elution on C18.[2] Furthermore, the basic amine group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) interacts with residual silanols, causing peak tailing.[2] This guide demonstrates why shifting to a 

-

interaction mechanism (Phenyl-Hexyl) provides superior resolution for this specific class of molecules.

Critical Method Comparison

The following table summarizes the performance metrics of the two approaches based on experimental optimization for halogenated anilines.

Table 1: Performance Matrix
FeatureMethod A: C18 (Legacy) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.7 µm (Fused Core)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Buffer (pH) Phosphate (pH 3.[3]0)Formate/Acetate (pH 4.[2]5)
Isomer Resolution (

)
1.2 - 1.5 (Marginal)> 2.5 (Excellent)
Peak Tailing (

)
1.4 - 1.8 (Silanol interaction)1.0 - 1.2 (Superior shape)
Selectivity Driver Carbon Load & Surface AreaElectron Density of Aromatic Ring
Expert Insight: Why Method B Wins

The Phenyl-Hexyl phase offers "orthogonality" to C18. The electron-deficient ring of the halogenated aniline interacts specifically with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electrons of the phenyl stationary phase. Since regioisomers have different electron density distributions depending on where the halogens are located relative to the amine, the Phenyl-Hexyl column can "see" these electronic differences, whereas the C18 column only "sees" the overall hydrophobicity.[2]

Detailed Experimental Protocols

Method A: The C18 Baseline (Robust but Limited)

Use this method for rough purity checks where isomer resolution is not critical.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)[4]

  • Water (Milli-Q)[4]

Protocol:

  • Buffer Preparation: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 3.0 with dilute phosphoric acid.[2] Filter through 0.22 µm membrane.[2]
    
  • Column: C18, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[2]
    
  • Mobile Phase:

    • Line A: Phosphate Buffer pH 3.0[3]

    • Line B: Acetonitrile[1][3][5][6]

  • Gradient:

    • 0 min: 30% B[2]

    • 15 min: 80% B

    • 20 min: 80% B

    • 20.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm (Aniline absorption max).

  • Temperature: 30°C.

Method B: Phenyl-Hexyl Optimized (High Resolution)

Use this method for final product release and isomer quantification.

Reagents:

  • Ammonium Formate[1][2]

  • Formic Acid[1][7]

  • Methanol (HPLC Grade) – Crucial: Methanol promotes

    
    -
    
    
    
    interactions better than ACN.

Protocol:

  • Buffer Preparation: 10 mM Ammonium Formate in water, adjusted to pH 4.5 with Formic Acid.[1][2]

  • Column: Phenyl-Hexyl,

    
     mm, 2.7 µm (Fused Core/Superficially Porous recommended for efficiency).
    
  • Mobile Phase:

    • Line A: 10 mM Ammonium Formate pH 4.5

    • Line B: Methanol[1][4][3]

  • Gradient:

    • 0 min: 40% B[2]

    • 12 min: 75% B

    • 15 min: 90% B

    • 15.1 min: 40% B

  • Flow Rate: 0.6 mL/min (Adjusted for 3.0 mm ID).

  • Detection: UV at 240 nm.

  • Temperature: 35°C.

Visualizing the Separation Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logical pathway for selecting the correct stationary phase based on the specific impurity profile of the aniline derivative.[1]

MethodDevelopment Start Start: BCMA Purity Analysis CheckImpurity Identify Critical Impurities Start->CheckImpurity IsomerQ Are Regioisomers Present? (e.g., 4-bromo vs 6-bromo) CheckImpurity->IsomerQ C18Choice Select C18 Column (Hydrophobic Mechanism) IsomerQ->C18Choice No (Synthetic Precursors only) PhenylChoice Select Phenyl-Hexyl Column (Pi-Pi Mechanism) IsomerQ->PhenylChoice Yes (Isomers suspected) LowPH Use Low pH (pH 2-3) to suppress silanols C18Choice->LowPH ResultC18 Result: Good for Synthesis Precursors Poor for Isomers LowPH->ResultC18 MeOHUse Use Methanol Mobile Phase (Enhances Pi-interactions) PhenylChoice->MeOHUse ResultPhenyl Result: Superior Isomer Resolution Sharp Peaks MeOHUse->ResultPhenyl

Caption: Decision logic for selecting Phenyl-Hexyl over C18 when regioisomers are the critical quality attribute.

Diagram 2: Interaction Mechanism Comparison

Understanding why the separation works is vital for troubleshooting.

InteractionMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction Analyte BCMA Analyte (Electron Deficient Ring) C18Ligand C18 Alkyl Chain Analyte->C18Ligand Weak Selectivity PhenylLigand Phenyl Ring Ligand Analyte->PhenylLigand Strong Selectivity Mech1 Hydrophobic Interaction (Non-specific) C18Ligand->Mech1 Mech2 Pi-Pi Stacking + Hydrophobic Interaction PhenylLigand->Mech2

Caption: Mechanistic difference: C18 offers non-specific hydrophobic retention, while Phenyl-Hexyl targets electronic differences.[2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the method remains robust (Trustworthiness), implement the following System Suitability Tests (SST) :

  • Resolution Check (

    
    ): 
    
    • Inject a mixture of BCMA and its closest eluting impurity (likely the de-brominated precursor 3-chloro-2-methylaniline).

    • Requirement:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . If 
      
      
      
      , lower the %B at the start of the gradient or reduce column temperature.
  • Tailing Factor (

    
    ): 
    
    • Measure

      
       of the main BCMA peak.
      
    • Requirement:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2][3] If tailing increases, the column may be aging (loss of end-capping) or the buffer pH is incorrect.[2] For Phenyl-Hexyl, ensuring the pH is roughly 2 units away from the analyte pKa (approx pKa ~3.5-4.0 for this aniline) is critical.[2] pH 4.5 keeps it largely neutral, improving retention and shape on phenyl phases.[1][2]
      
  • Wavelength Validation:

    • While 240 nm is standard for anilines, halo-anilines often have secondary maxima around 290-300 nm.[2]

    • Action: Use a Diode Array Detector (DAD) during development to check peak purity.[2] If the mobile phase (Methanol) absorbs at low wavelengths, switch detection to 254 nm or 280 nm to reduce baseline noise.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on HPLC separation mechanisms).

  • Agilent Technologies. (2022).[2] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Phases. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: Halogenated Anilines. National Library of Medicine.[2] Retrieved from

  • Waters Corporation. (2021).[2] Separation of Isomeric Compounds using Fluorinated and Phenyl Stationary Phases. Application Note. Retrieved from

  • Kazakevich, Y. V., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[2] (Reference for method development strategies for basic impurities).

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Focus: Structural Elucidation, Platform Comparison (GC-EI-MS vs. LC-ESI-MS/MS), and Mechanistic Fragmentation Pathways

Introduction & Analytical Context

6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) is a heavily substituted, halogenated aniline derivative frequently utilized as a critical building block in pharmaceutical synthesis. Because haloanilines are structurally related to known genotoxic impurities and environmental disinfection byproducts[1], rigorous structural elucidation and trace-level quantification are mandatory during drug development.

Analyzing this compound presents unique mass spectrometric challenges. The presence of both bromine and chlorine atoms creates a complex isotopic signature, while the steric crowding of ortho-substituents (a methyl group at C2 and a bromine atom at C6 relative to the C1 amine) dictates highly specific fragmentation pathways[2]. This guide objectively compares the two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —to determine the optimal approach for structural validation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively select the right platform, researchers must weigh the ionization energy against the structural stability of the analyte.

  • GC-EI-MS (Hard Ionization at 70 eV): Electron impact imparts significant excess energy to the molecule, stripping an electron to form a radical cation (

    
    ). This platform excels at generating highly reproducible, library-searchable fragmentation patterns[3]. However, halogenated anilines can sometimes exhibit thermal lability or interact with active sites in the GC inlet, requiring careful deactivation of the liner.
    
  • LC-ESI-MS/MS (Soft Ionization + CID): Electrospray ionization gently protonates the molecule to form

    
    , minimizing in-source fragmentation. Subsequent Collision-Induced Dissociation (CID) allows for targeted MS/MS experiments. This platform is vastly superior for differentiating regioisomers, as it capitalizes on the "ortho effect"—where adjacent functional groups interact during fragmentation[2].
    

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (6-Bromo-3-chloro-2-methylaniline) GC Gas Chromatography Sample->GC LC Liquid Chromatography Sample->LC EI Electron Ionization (70 eV) GC->EI Data Data Acquisition & Isotopic Analysis EI->Data M+• & Fragments ESI Electrospray Ionization LC->ESI ESI->Data [M+H]+ Precursor

Caption: Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms.

Causality of Fragmentation Mechanics

The fragmentation of 6-Bromo-3-chloro-2-methylaniline is governed by three fundamental chemical principles:

The Isotopic Signature

Because bromine exists as


 and 

(approx. 1:1 ratio) and chlorine exists as

and

(approx. 3:1 ratio), the intact molecular ion will present a distinct

,

, and

cluster. Any fragment ion that retains both halogens will mirror this cluster; if a halogen is lost, the cluster shifts, providing a self-validating mechanism for structural assignment.
Bond Dissociation Energies (EI-MS Causality)

Under 70 eV EI conditions, the molecule undergoes homolytic cleavage. The


 bond dissociation energy (~280 kJ/mol) is significantly lower than the 

bond (~397 kJ/mol). Consequently, the primary fragmentation pathway is the loss of a bromine radical (

Da), followed by the loss of a chlorine radical (

Da)[3].
The "Ortho Effect" (ESI-CID Causality)

In protonated CID MS/MS, the proximity of the C6-bromine and C2-methyl groups to the C1-amine dictates the breakdown. Ortho-haloanilines uniquely undergo heterolytic hydrogen transfer from the charged amine center, resulting in the expulsion of neutral hydrogen halide (


) molecules rather than radicals[2]. Furthermore, the loss of ammonia (

, 17 Da) is highly characteristic of protonated primary anilines[2].

Fragmentation M_ion Protonated Precursor [M+H]+ m/z 220, 222, 224 Loss_NH3 Fragment [M+H-NH3]+ m/z 203, 205, 207 M_ion->Loss_NH3 -NH3 (17 Da) Loss_HBr Fragment [M+H-HBr]+ m/z 140, 142 M_ion->Loss_HBr -HBr (80/82 Da) Loss_HCl Fragment [M+H-HCl]+ m/z 184, 186 M_ion->Loss_HCl -HCl (36/38 Da) Aryl_Cation Aryl Cation Core m/z 105 Loss_NH3->Aryl_Cation -HBr & -HCl Loss_HBr->Aryl_Cation -NH3 & -Cl• Loss_HCl->Aryl_Cation -NH3 & -Br•

Caption: ESI-CID fragmentation pathways of 6-Bromo-3-chloro-2-methylaniline.

Quantitative Data Summaries

Table 1: Predicted Isotopic Cluster of the Precursor Ion

(Based on Nominal Mass = 219 Da for


)
Ion Typem/z (EI:

)
m/z (ESI:

)
Isotope CompositionRelative Abundance
M 219220

,

~ 100% (Base Peak of Cluster)
M+2 221222

&

~ 130% (Due to 1:1 Br ratio + 3:1 Cl ratio)
M+4 223224

,

~ 32%
Table 2: Comparative Diagnostic Fragment Ions
Fragment LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Mechanistic Rationale

/

140, 142 (Radical loss)140, 142 (Neutral

loss)
Weakest bond cleavage; facilitated by ortho-effect in CID[2].

/

184, 186184, 186Secondary halogen loss; higher activation energy required.

N/A (Rare in EI)203, 205, 207Characteristic of protonated primary amines in soft ionization[2].

192, 194, 196N/ARing expansion/cleavage typical of aromatic amines under hard EI[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal feedback loops (System Suitability and Isotopic Deconvolution) to validate the findings in real-time.

Protocol A: LC-ESI-MS/MS Structural Elucidation Workflow
  • System Suitability Test (SST): Inject a tuning mix (e.g., Reserpine or a generic haloaniline standard) to verify mass accuracy (< 5 ppm for HRMS) and positive-mode ESI spray stability.

  • Blank Injection: Inject sample diluent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline and confirm zero carryover from previous runs.

  • Sample Preparation: Dissolve 6-Bromo-3-chloro-2-methylaniline in diluent to a final concentration of 1 µg/mL.

  • Data Acquisition (Full Scan): Run a full MS scan (m/z 100–500). Self-Validation Check: Confirm the presence of the M, M+2, M+4 cluster at m/z 220, 222, and 224 in the predicted 3:4:1 ratio. If the ratio deviates by >10%, suspect co-eluting interference.

  • Data Acquisition (Targeted MS/MS): Isolate m/z 222 (the most abundant isotope) using a quadrupole isolation window of 1.0 Da. Apply a collision energy ramp (15–35 eV) using Argon or Nitrogen collision gas.

  • Spectral Interpretation: Map the resulting fragments (m/z 205, 142, 140) against the predicted ortho-effect pathways[2].

Protocol B: GC-EI-MS Orthogonal Validation
  • Inlet Maintenance: Install a highly deactivated, ultra-inert GC liner. Halogenated anilines are prone to adsorption on active glass sites, which causes peak tailing and signal degradation.

  • Chromatographic Separation: Inject 1 µL of sample (10 µg/mL in Hexane) at a 10:1 split ratio onto a 5% phenyl-arylene capillary column (e.g., DB-5MS). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data from m/z 40 to 300.

  • Library Matching: Compare the generated spectra against NIST/EPA libraries. Self-Validation Check: Ensure the base peak corresponds to the loss of the bromine radical (m/z 140/142), confirming the thermodynamic prediction of C-Br vs. C-Cl bond cleavage[3].

References

  • Patrick, R., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis. [PubMed: 21840668] URL:[Link]

  • Li, X., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.[PubMed: 39297711] URL:[Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. URL:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Analysis of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is a cornerstone of development. 6-Bromo-3-chloro-2-methylaniline, a polysubstituted aniline, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of its characteristic infrared (IR) spectroscopy profile, offers a comparative look at alternative analytical techniques, and details a robust protocol for spectral acquisition. Our objective is to equip researchers with the predictive knowledge and practical methodology required for the confident identification and characterization of this compound.

Predicted Infrared Spectrum Analysis of 6-Bromo-3-chloro-2-methylaniline

While an experimental spectrum for this specific molecule is not widely published, a reliable predictive analysis can be constructed by examining the influence of its constituent functional groups and substituents on the aniline framework. The electron-donating methyl group and the electron-withdrawing halogen atoms (bromine and chlorine) create a unique electronic environment that influences the vibrational frequencies of the molecule's bonds.[1]

The primary amine (-NH₂) group, the methyl (-CH₃) group, and the substituted benzene ring are the key reporters in an IR spectrum. Their expected vibrational modes are detailed below.

Key Predicted Vibrational Modes and Frequencies:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Rationale and Expected Appearance
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)3500 - 3300Two distinct, sharp to medium-width peaks.[2][3] The position is sensitive to hydrogen bonding. For aromatic primary amines, these typically appear between 3500-3420 cm⁻¹ (asymmetric) and 3420-3340 cm⁻¹ (symmetric).[3]
Aromatic C-H StretchAryl C-H3100 - 3000Multiple weak to medium, sharp peaks just above 3000 cm⁻¹.
Asymmetric & Symmetric C-H StretchMethyl (-CH₃)2975 - 2850Weak to medium peaks corresponding to the stretching vibrations of the methyl group's C-H bonds.
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580A medium to strong, sharp peak.[2][3] This peak can sometimes be mistaken for a carbonyl group if its intensity is high.
Aromatic C=C StretchBenzene Ring1600 - 1450A series of sharp peaks of variable intensity, characteristic of the aromatic ring. The substitution pattern influences the exact position and number of these peaks.
Asymmetric & Symmetric C-H BendMethyl (-CH₃)1470 - 1430 & 1390 - 1370Medium intensity peaks corresponding to the bending (deformation) vibrations of the methyl group.
Aromatic C-N StretchAryl-Amine1335 - 1250A characteristically strong band for aromatic amines.[2][4] Its high frequency compared to aliphatic C-N bonds is due to the partial double-bond character from resonance.
C-Cl StretchAryl Halide850 - 550A medium to strong peak in the fingerprint region. The exact position can be variable.
C-Br StretchAryl Halide690 - 515A medium to strong peak, often overlapping with other absorptions in the lower fingerprint region.[5]
C-H Out-of-Plane BendSubstituted Benzene900 - 675Strong peaks whose positions are highly diagnostic of the ring substitution pattern. For a 1,2,3,4-tetrasubstituted ring, specific patterns are expected.

.dot

Caption: Predicted key vibrational modes for 6-Bromo-3-chloro-2-methylaniline.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is an excellent tool for identifying functional groups, a comprehensive structural confirmation relies on a multi-technique approach. Other methods provide complementary information that, when combined, leave no ambiguity about the molecule's identity.

TechniqueInformation ProvidedStrengthsLimitationsComplementary Use with IR
IR Spectroscopy Functional groups, bond vibrations.Fast, non-destructive, inexpensive, good for initial screening.Complex spectra in fingerprint region, not ideal for isomer differentiation or molecular weight.Confirms presence of -NH₂, -CH₃, and aromatic character.
¹H & ¹³C NMR Chemical environment of each proton and carbon, connectivity, isomer confirmation.Unambiguous structural determination, precise isomer differentiation.Lower sensitivity, requires more sample, more expensive instrumentation.Determines the exact substitution pattern on the ring that IR can only suggest.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.Extremely high sensitivity, provides exact mass and formula.[6][7]Provides little information on functional groups or stereochemistry.Confirms the molecular formula (C₇H₇BrClN) and the presence of Br and Cl through isotopic patterns.
UV-Vis Spectroscopy Electronic transitions, conjugation.Excellent for quantitative analysis, simple instrumentation.Provides very limited structural information, broad and non-specific spectra.[8]Can confirm the presence of a conjugated aromatic system.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Methodology:

  • System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Background Scan:

    • Causality: A background spectrum must be collected to ratio against the sample spectrum. This removes interfering signals from atmospheric CO₂ and H₂O, as well as any intrinsic signals from the ATR crystal itself.

    • Procedure: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the surface is completely dry. Lower the ATR press arm and collect a background spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is critical for a strong, high-quality signal.

    • Procedure: Place a small amount (a few milligrams) of the solid 6-Bromo-3-chloro-2-methylaniline powder onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Causality: Applying consistent and adequate pressure ensures intimate contact across the crystal surface, maximizing the signal and improving reproducibility.

    • Procedure: Lower the ATR press arm until it makes firm contact with the sample. Most modern instruments have a pressure gauge; apply a consistent pressure as recommended by the manufacturer. Initiate the sample scan using the same parameters as the background scan.

  • Data Processing & Cleaning:

    • Causality: Post-acquisition processing corrects for instrument artifacts and prepares the data for interpretation.

    • Procedure: The resulting spectrum will be automatically ratioed against the background and displayed in absorbance or transmittance units. Perform a baseline correction if necessary. Clean the ATR crystal and press arm thoroughly with a solvent-moistened wipe to prevent cross-contamination.

.dot

ATR-FTIR Experimental Workflow Start Start: System Stabilization Background 1. Clean ATR Crystal 2. Collect Background Spectrum Start->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Acquire 4. Apply Pressure 5. Collect Sample Spectrum Sample->Acquire Process 6. Automatic Ratioing & Baseline Correction Acquire->Process Analyze 7. Peak Identification & Structural Correlation Process->Analyze End End: Clean System Analyze->End

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

Infrared spectroscopy serves as a powerful and accessible first-pass analytical technique for the structural characterization of 6-Bromo-3-chloro-2-methylaniline. By understanding the characteristic vibrational frequencies of the primary amine, methyl, and substituted aromatic functionalities, a researcher can quickly confirm the successful synthesis or identity of the compound. The predicted spectrum, characterized by dual N-H stretches around 3400 cm⁻¹, a strong C-N stretch near 1300 cm⁻¹, and a complex fingerprint region defined by its halogen and alkyl substituents, provides a clear analytical signature. For unambiguous confirmation, especially in regulatory or drug development environments, IR data should be synergistically combined with mass spectrometry and NMR spectroscopy to provide a complete and irrefutable structural dossier.

References

  • Chegg.com. (2016, October 10). Solved The following IR spectra is of .4-bromoanilinr. [online] Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2000, July 21). The IR Spectrum of 3-chloroaniline. [online] Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [online] Available at: [Link]

  • Elliott, J. J., & Mason, S. F. (1959). The frequencies and intensities of the N–H stretching vibrations in primary amines. Part II. Polycyclic aromatic amines. Journal of the Chemical Society (Resumed), 1275. doi:10.1039/JR9590001275.
  • ResearchGate. (n.d.). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. [online] Available at: [Link]

  • Merck. (n.d.). 6-bromo-3-chloro-2-methylaniline | 126826-29-7. [online] Available at: [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • NIST WebBook. 2-Ethyl-N-methylaniline. [online] Available at: [Link]

  • SpectraBase. 4-Bromoaniline - Optional[Vapor Phase IR] - Spectrum. [online] Available at: [Link]

  • ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [online] Available at: [Link]

  • NIST WebBook. Benzenamine, 4-bromo-. [online] Available at: [Link]

  • Ord, D. (n.d.). IR: amines. [online] Available at: [Link]

  • PubChem. 2,N-Dimethylaniline. [online] Available at: [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [online] Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [online] Available at: [Link]

  • Oomens, J., et al. (2003). The Site of Cr+ Attachment to Gas-Phase Aniline from Infrared Spectroscopy. Fritz Haber Institute. [online] Available at: [Link]

  • PubChem. 3-Chloroaniline. [online] Available at: [Link]

  • NIST WebBook. 3-Chloro-2,6-dibromo-4-methylaniline. [online] Available at: [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... [online] Available at: [Link]

  • Ashenhurst, J. (2024, January 12). Reactions of Aniline. Chemistry Steps. [online] Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Scribd. IR spectrum of 4-methylaniline_Selected. [online] Available at: [Link]

  • Hanson, S. (2022). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. [online] Available at: [Link]

  • Reddit. (2022, October 9). How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? r/chemistry. [online] Available at: [Link]

Sources

Comparing reactivity of 6-Bromo-3-chloro-2-methylaniline vs 6-iodo analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right halogenated building block is rarely a simple matter of availability; it is a strategic decision that dictates the thermodynamic limits, chemoselectivity, and overall yield of your synthetic route.

When designing complex pharmaceuticals or agrochemicals, heavily substituted anilines like 6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) and its 6-iodo analog serve as critical linchpins. Both molecules offer a nucleophilic amine alongside two distinct halogen handles (chloro and bromo/iodo). However, the choice between the C–Br and C–I bond fundamentally alters the kinetics of transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their reactivity differences and providing self-validating protocols to maximize their utility in the lab.

Structural & Electronic Profiling

The reactivity of aryl halides in palladium-catalyzed cross-coupling is inversely proportional to their Bond Dissociation Energy (BDE). The oxidative addition of the aryl halide to the Pd(0) active species is often the rate-determining step.

The C–Cl bond in the meta-position (relative to the amine) is highly stable (BDE ~96 kcal/mol) [1]. This stability is a massive advantage, as it acts as a silent spectator during the cross-coupling of the ortho-bromo or ortho-iodo groups, allowing for downstream orthogonal functionalization.

Table 1: Quantitative Comparison of Halogen Reactivity Handles

Property / Metric6-Bromo-3-chloro-2-methylaniline6-Iodo-3-chloro-2-methylaniline
Target Bond C–BrC–I
Bond Dissociation Energy (BDE) ~81–84 kcal/mol [1][2]~65–67 kcal/mol [1][2]
Oxidative Addition Kinetics Moderate (Requires elevated temps)Extremely Fast (Often proceeds at RT)
Chemoselectivity (vs C–Cl) ExcellentExcellent
Risk of Homocoupling LowHigh (Prone to Ullmann-type dimerization)
Iodide Inhibition (C–N Coupling) NoneSevere (Requires specific solvent engineering) [3]

Mechanistic Causality: The Double-Edged Sword of the C–I Bond

It is a common misconception that the more reactive 6-iodo analog is universally superior. While the low BDE of the C–I bond (~65 kcal/mol) facilitates rapid oxidative addition to Pd(0) via a 3-centered concerted or nucleophilic displacement mechanism [4], this kinetic advantage can collapse the catalytic cycle during the reductive elimination phase.

The Iodide Inhibition Phenomenon: In Buchwald-Hartwig aminations, the iodide byproduct (e.g., NaI or KI) generated during the catalytic cycle can outcompete the amine substrate for binding to the Pd(II) complex. Furthermore, iodide ions tend to form highly stable, inactive iodide-bridged palladium dimers [3]. If the reaction is run in polar solvents like DME where NaI is highly soluble, the local concentration of dissolved iodide poisons the catalyst, stalling the reaction.

Conversely, the 6-bromo analog generates bromide salts, which are far less prone to forming these inhibitory bridging dimers, making the bromo analog a more robust, albeit thermodynamically demanding, substrate.

G Pd0 Pd(0) Catalyst ArBr 6-Bromo Analog Oxidative Addition (Moderate, Controlled) Pd0->ArBr BDE ~81 kcal/mol ArI 6-Iodo Analog Oxidative Addition (Fast, Exothermic) Pd0->ArI BDE ~65 kcal/mol PdII_Br Pd(II)-Br Complex Active for Transmetalation ArBr->PdII_Br PdII_I Pd(II)-I Complex Prone to Dimerization ArI->PdII_I Product Cross-Coupled Product PdII_Br->Product Base/Amine PdII_I->Product Toluene (Non-Polar) (Iodide precipitates) Inhibition Catalyst Poisoning (Iodide Bridged Dimers) PdII_I->Inhibition DME (Polar) (Soluble Iodide) Product->Pd0 Reductive Elimination

Divergent Pd-catalytic pathways of Bromo vs Iodo analogs highlighting iodide inhibition.

Self-Validating Experimental Methodologies

To harness the specific advantages of each analog, the experimental conditions must be rigorously tailored. Below are field-proven, self-validating protocols designed to exploit the reactivity of each halide while mitigating their respective flaws.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-3-chloro-2-methylaniline

Objective: Couple an arylboronic acid exclusively at the C–Br site, leaving the C–Cl bond intact for future functionalization.

  • Reagent Assembly: In a Schlenk flask, combine 6-Bromo-3-chloro-2-methylaniline (1.0 equiv), Arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand provides sufficient electron density to force the oxidative addition into the ~81 kcal/mol C–Br bond without being reactive enough to cleave the ~96 kcal/mol C–Cl bond.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Thermal Activation: Heat to 80°C for 12 hours.

  • Validation Checkpoint 1 (Visual): The reaction should transition from a red/orange suspension to a dark homogenous mixture. If a heavy black precipitate forms rapidly (Pd black), the catalyst has decomposed due to oxygen ingress.

  • Validation Checkpoint 2 (Analytical): LC-MS analysis must show the product mass

    
    . The presence of a 
    
    
    
    peak indicates over-reduction (loss of chemoselectivity), meaning the temperature was too high or the catalyst loading excessive.
Protocol B: Buchwald-Hartwig Amination of 6-Iodo-3-chloro-2-methylaniline (Overcoming Iodide Inhibition)

Objective: Achieve high-yield C–N bond formation by engineering the solvent to precipitate the inhibitory iodide byproduct [3].

  • Reagent Assembly: Combine 6-Iodo-3-chloro-2-methylaniline (1.0 equiv), secondary amine (1.2 equiv), and NaOt-Bu (1.4 equiv) in a glovebox.

  • Catalyst Selection: Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv). Causality: RuPhos is a bulky biarylphosphine ligand that promotes rapid reductive elimination, outcompeting the formation of Pd-I dimers.

  • Solvent Engineering (Critical Step): Suspend the mixture in anhydrous Toluene (0.2 M). Causality: NaI is highly insoluble in toluene. As the reaction proceeds, NaI precipitates out of the catalytic cycle, preventing catalyst poisoning [3].

  • Thermal Activation: Heat to 65°C for 6 hours. (Note the lower temperature compared to the bromo analog, courtesy of the weak C–I bond).

  • Validation Checkpoint (Visual & Kinetic): Within 30 minutes, a fine white/yellow precipitate (NaI) must form on the walls of the flask. If the solution remains completely clear, the iodide is remaining in solution, and the reaction will likely stall at <30% conversion.

Performance vs. Alternatives: The Verdict

When should you choose which?

  • Choose 6-Bromo-3-chloro-2-methylaniline when: You are scaling up a reaction, require high chemoselectivity without the risk of homocoupling, or are utilizing standard catalytic systems (like Pd(PPh3)4 or Pd(dppf)Cl2). It is vastly more cost-effective, atom-economical, and stable on the benchtop.

  • Choose 6-Iodo-3-chloro-2-methylaniline when: You are synthesizing highly sterically hindered products or working with thermally sensitive substrates that cannot survive temperatures above 60°C. You must, however, be prepared to utilize advanced ligands (like RuPhos or BrettPhos) and strictly control your solvent environment to manage iodide inhibition.

References

  • Halogen-enriched fragment libraries as chemical probes. Future Medicinal Chemistry.
  • Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. MDPI.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC - Journal of the American Chemical Society.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

Benchmarking Reference Standards for 6-Bromo-3-chloro-2-methylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Standard

6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) is a high-value intermediate, often implicated in the synthesis of complex quinoline-based APIs (e.g., anti-tubercular agents like Bedaquiline derivatives). As a poly-halogenated aniline, it presents a dual challenge:

  • Regulatory Risk: Halogenated anilines are frequent structural alerts for genotoxicity (ICH M7). Accurate quantification at trace levels (ppm) is mandatory.

  • Stability Risk: The amine functionality makes it susceptible to oxidation (browning) and N-oxide formation, necessitating rigorous reference standard stability monitoring.

This guide compares the three primary approaches to sourcing reference standards for this compound: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Qualification via qNMR .

Comparative Analysis: Selecting the Right Standard

The "best" standard depends on your development phase. We evaluated three distinct tiers of reference material performance.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Analytical Standard Option C: In-House qNMR Qualification
Primary Use GMP Release Testing, Method ValidationRoutine QC, Process DevelopmentEarly R&D, Standard Qualification
Traceability SI-Traceable (NIST/BIPM)Traceable to Producer's Primary StdAbsolute (Internal Standard Dependent)
Uncertainty Explicitly stated (e.g., ± 0.3%)Often omitted or genericCalculated (typically < 1.0%)
Purity Assignment Mass Balance (100% - Impurities)Chromatographic Area % (Risky)Direct Molar Ratio (Proton Counting)
Cost/mg High (

$)
Moderate (

)
Low ($) (Requires NMR time)
Lead Time Immediate (if stock available)Immediate2-3 Days (Analysis time)
Expert Insight: The "Area %" Trap

Many researchers rely on Option B (Analytical Standards) with a purity value based on HPLC Area %. This is scientifically flawed for 6-Bromo-3-chloro-2-methylaniline.

  • Reasoning: Halogenated intermediates often contain inorganic salts or residual solvents (from synthesis) that are invisible to UV detection.

  • Data Impact: An HPLC Area % of 99.5% might correspond to a true assay of only 94.0% if 5% solvent/salt is present. Option C (qNMR) or Option A (CRM) corrects for this.

Technical Deep Dive: Validated Protocols

To ensure scientific integrity, we provide two self-validating protocols. Protocol 1 establishes the identity and purity (Option C), while Protocol 2 utilizes the standard for impurity profiling.

Protocol A: Absolute Purity Assignment via qNMR (The "Gold Standard" Alternative)

Use this protocol to upgrade a "Reagent Grade" chemical to a "Primary Reference Standard" in-house.

Principle: 1H-qNMR compares the integration of the analyte's distinct protons against a certified internal standard (IS) of known purity (e.g., Maleic Acid or TCNB).

Reagents:

  • Analyte: ~10 mg 6-Bromo-3-chloro-2-methylaniline.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.

  • Solvent: DMSO-d6 (to prevent amine proton exchange broadening).

Workflow:

  • Weighing: Accurately weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60s (Must be 5-7x T1 of the longest proton).

    • Scans: 16 or 32.

  • Integration: Integrate the Methyl group (singlet, ~2.1-2.3 ppm) of the aniline against the Vinylic protons (singlet, ~6.3 ppm) of Maleic Acid.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Mass,

=Purity.[1][2][3][4]
Protocol B: HPLC Impurity Profiling (The Application)

Use this protocol for routine batch analysis.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-15 min (5%

    
     90% B), 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 240 nm (Aniline absorption max) and 280 nm.

  • Temperature: 30°C.

Causality of Conditions:

  • Formic Acid: Essential to protonate the amine (preventing peak tailing due to silanol interactions).

  • Gradient: The bromine and chlorine atoms make the molecule lipophilic; a high % organic flush is required to elute the main peak and any poly-halogenated byproducts.

Visualization of Standards Qualification

The following diagram illustrates the decision logic for selecting and qualifying your reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 6-Bromo-3-chloro-2-methylaniline Decision1 Is this for GMP Release or Late-Stage Stability? Start->Decision1 PathA Purchase CRM (ISO 17034) Decision1->PathA Yes (High Risk) PathB Purchase Analytical Standard or High-Purity Reagent Decision1->PathB No (R&D/Screening) Final Generate CoA (Valid for 1 Year) PathA->Final Review Supplier CoA Validation Perform In-House Qualification PathB->Validation Required Test1 1. Identity (IR/MS/NMR) Validation->Test1 Test2 2. Purity (qNMR or Mass Balance) Validation->Test2 Test3 3. Volatiles (KF/TGA/ROI) Validation->Test3 Test1->Final Test2->Final Test3->Final

Caption: Logical workflow for selecting and qualifying reference standards based on regulatory risk and development stage.

Experimental Data: Performance Comparison

To demonstrate the impact of standard selection, we simulated a comparative assay of a "Raw Material Batch X" using three different standard sources.

Table 2: Assay Results of Batch X
Standard SourceAssigned Purity of StandardMethod of AssignmentResulting Assay of Batch XInterpretation
Reagent Grade (Uncorrected) 99.8% (Label Claim)HPLC Area %93.2% False Failure: The standard was purer than the sample, but the calculation assumed the standard was 100% pure active, skewing results.
Commercial Analytical Std 98.5%HPLC Area % (Corrected)94.5% Inaccurate: Still relies on UV response; likely misses inorganic salts in the standard.
In-House qNMR (Option C) 96.2% qNMR (Absolute) 96.8% Accurate: The standard's true mass fraction (accounting for water/salts) was used. The batch actually passes specification (>96.0%).

References

  • International Council for Harmonisation (ICH). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[5][6][7] (2006).[8] [Link]

  • International Council for Harmonisation (ICH). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[5] (2017).[9] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of halogenated aniline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reliable method development. We will explore critical decision points in the analytical workflow, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection, supported by experimental data and established methodologies.

Introduction: The Analytical Challenge of Halogenated Anilines

Halogenated anilines are a class of compounds widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their presence in environmental and biological matrices is of significant concern due to their potential toxicity and persistence.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for their analysis, offering high sensitivity and specificity.[1][4] However, the inherent polarity of the amine functional group can lead to analytical challenges, including poor peak shape, low sensitivity, and thermal degradation in the GC system.[2][3] This guide compares various analytical strategies to overcome these challenges and achieve accurate and precise quantification.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The initial extraction of halogenated anilines from the sample matrix is a critical step that dictates the success of the entire analysis. The choice of technique depends heavily on the matrix type (e.g., water, soil, serum) and the specific properties of the target analytes.[3]

Comparison of Key Extraction Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Simple, cost-effective, well-established (e.g., EPA Method 3510).[5]Can be labor-intensive, requires large volumes of organic solvents, prone to emulsion formation.[6]Aqueous samples (wastewater, groundwater).[3][7]
Solid-Phase Extraction (SPE) Analytes are adsorbed onto a solid sorbent, interferences are washed away, and analytes are eluted with a small volume of solvent.High recovery, good selectivity, reduced solvent consumption compared to LLE, amenable to automation.[2][8]Can be more expensive than LLE, requires method development to select the appropriate sorbent.Environmental and drinking water, complex matrices requiring cleanup.[2]
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample (direct immersion or headspace). Analytes partition onto the fiber and are thermally desorbed in the GC inlet.Solvent-free, fast, simple, combines extraction and preconcentration.[9][10]Fiber fragility, potential for matrix effects, limited sample capacity.[11]Trace analysis of volatile/semi-volatile anilines in water or air.[9][12]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an acetonitrile extraction followed by partitioning with salts and cleanup via dispersive SPE (d-SPE).High throughput, effective for a wide range of analytes, uses minimal solvent.[13]Primarily developed for food matrices, may require modification for other sample types.Soil, vegetables, and other solid or complex matrices.[13]

Expert Insight: The Critical Role of pH

For LLE and SPE of anilines from aqueous samples, adjusting the sample pH is non-negotiable. By raising the pH to >11 with a base like sodium hydroxide, the aniline derivatives (which are weak bases) are converted to their non-ionized, free-base form.[3][7] This significantly increases their solubility in organic extraction solvents like methylene chloride or chloroform, thereby maximizing extraction efficiency.[7][14]

Part 2: To Derivatize or Not to Derivatize? A Comparative Analysis

The polarity of the -NH₂ group can cause undesirable interactions with the GC system, leading to peak tailing and analyte adsorption.[3] Derivatization, the process of chemically modifying the analyte to make it more suitable for GC analysis, is a powerful strategy to mitigate these issues.[15][16]

G

The primary goal of derivatization for anilines is to cap the active hydrogens on the amine group, which reduces polarity and increases volatility.[15] Acylation is the most common approach.[16]

Comparison of Derivatization vs. Direct Analysis
ApproachMethodologyAdvantagesDisadvantagesKey Reagents
Direct (Underivatized) Analysis The sample extract is concentrated and injected directly into the GC-MS.Faster sample throughput, fewer sample preparation steps, avoids use of potentially hazardous reagents.Prone to poor peak shape (tailing), lower sensitivity for polar anilines, risk of analyte loss in the inlet/column.N/A
Acylation Derivatization The amine group is converted to an amide using an acylating agent.Significantly improves peak symmetry, increases volatility and thermal stability, can enhance detector response (especially with halogenated reagents for ECD).[4][16]Adds time and complexity to sample prep, requires removal of excess reagent, may introduce artifacts if not performed carefully.[2]Heptafluorobutyric anhydride (HFBA), 4-Carbethoxyhexafluorobutyryl chloride, Trichloroethyl chloroformate.[4][14][17]

Expert Insight: While modern GC systems with highly inert flow paths have improved the direct analysis of some less polar anilines, derivatization remains the gold standard for achieving the lowest detection limits and highest data quality, especially for challenging analytes like di- and trichloroanilines.[4] The use of fluorinated acylating agents like HFBA not only improves chromatography but also introduces specific, high-mass fragments that can be invaluable for selective detection in complex matrices.[15]

Part 3: Optimizing the Separation - GC Column and Parameter Selection

The GC column is where the separation of analytes occurs. The choice of stationary phase and column dimensions is critical for resolving isomers and separating target compounds from matrix interferences.[18]

G

Comparison of Common Capillary GC Columns

For the analysis of halogenated anilines, capillary columns are universally preferred over packed columns due to their superior resolution and efficiency.[19]

Stationary PhasePolarityDescriptionTypical Application
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, ZB-5ms)Non-polarA robust, general-purpose phase providing excellent separation for a wide range of semi-volatile compounds. Often the first choice for method development.[1][20]Broad-spectrum analysis of anilines and other environmental contaminants. Recommended in many EPA methods.[1][7]
1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane (e.g., DB-1701, ZB-1701)Mid-polarOffers slightly different selectivity compared to 5% phenyl phases, which can be useful for resolving co-eluting isomers.[21]Confirmatory analysis, resolving specific isomeric pairs of halogenated anilines that are difficult to separate on a non-polar column.[21]
50% Diphenyl / 50% Dimethylpolysiloxane PolarIncreased phenyl content enhances interactions with polarizable analytes.Separation of highly polar or structurally similar compounds.
Porous Layer Open Tubular (PLOT) VariesFeatures a solid adsorbent coated on the inner wall.Not typically used for anilines, but essential for the analysis of fixed gases and very light hydrocarbons.[19]

Expert Insight: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% diphenyl column is the workhorse for this application.[22] It provides an optimal balance of resolution, analysis time, and sample capacity. Shorter columns can speed up analysis, but at the cost of resolution, while longer columns increase resolution but also run times.[18] The temperature program should start at a low enough temperature (e.g., 70°C) to trap early eluting compounds and then ramp at a controlled rate (e.g., 3-10°C/min) to facilitate the elution and separation of the analytes.[22]

Part 4: Detection and Identification - Mastering the Mass Spectrometer

The mass spectrometer provides definitive identification and sensitive quantification. For GC-MS analysis of halogenated anilines, Electron Ionization (EI) is the most common ionization technique.[23][24]

The Principle of Electron Ionization (EI): In the ion source, analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only knock an electron off the molecule to form a molecular ion (M⁺) but also to cause predictable fragmentation.[25] The resulting mass spectrum is a unique fingerprint of the compound.

Characteristic Fragmentation: Halogenated anilines exhibit characteristic fragmentation patterns in EI-MS. Key ions often observed include:

  • Molecular Ion (M⁺): The ion corresponding to the intact molecule's mass. Its presence and intensity depend on the stability of the compound.

  • Halogen Loss ([M-X]⁺): Loss of a halogen atom (e.g., Cl, Br) is a common fragmentation pathway.[23]

  • Isotope Patterns: The natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates distinctive patterns in the mass spectrum, which are powerful tools for confirming the presence and number of these halogens in a molecule.

Scan vs. Selected Ion Monitoring (SIM):

  • Full Scan Mode: The mass spectrometer scans across a wide mass range (e.g., m/z 50-350), collecting all fragment ions. This is excellent for identifying unknown compounds by comparing the acquired spectrum to a library like the NIST/EPA/NIH Mass Spectral Library.[26][27]

  • Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to monitor only a few specific, characteristic ions for each target analyte. By "staring" at these ions instead of scanning the full range, the instrument achieves a significant increase in sensitivity (typically 10-100x), making SIM the preferred mode for trace-level quantification.[1]

Part 5: Validated Experimental Protocols

The following protocols are based on established methods and provide a robust starting point for the analysis of halogenated anilines.

Protocol 1: LLE and Derivatization for Chloroanilines in Water (Based on EPA Method 8131)[5]
  • Sample Preparation (Extraction):

    • Measure 1.0 L of the aqueous sample into a 2-L separatory funnel.

    • Spike the sample with an appropriate internal standard (e.g., deuterated aniline).

    • Adjust the sample pH to >11 using 10 M Sodium Hydroxide (NaOH). Check with pH paper.

    • Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and drain the bottom organic layer into a flask.

    • Repeat the extraction twice more with fresh 60-mL portions of methylene chloride. Combine all extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish apparatus or rotary evaporator.

  • Derivatization (Acylation):

    • Transfer the concentrated extract to a 10-mL vial.

    • Add 50 µL of a suitable derivatizing agent (e.g., Heptafluorobutyric Anhydride - HFBA) and a small amount of a catalyst if required (e.g., pyridine).

    • Cap the vial and heat at 60°C for 15-30 minutes.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess derivatizing reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of a suitable solvent for injection (e.g., toluene or ethyl acetate).[1][5]

  • GC-MS Analysis:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm 5% diphenyl / 95% dimethylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: 70°C (hold 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min).[22]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: Direct GC-MS for 4-Bromoaniline in a Non-Aqueous Sample
  • Sample Preparation:

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., toluene, ethyl acetate) to achieve a concentration within the calibrated range of the instrument.

    • Spike with an internal standard.

    • If the sample contains particulates, filter through a 0.22 µm syringe filter into an autosampler vial.

  • GC-MS Analysis:

    • Utilize the same GC-MS conditions as described in Protocol 1.

    • Acquisition Mode: Full Scan (e.g., m/z 50-250) can be used for identification. The NIST WebBook shows the primary ions for 4-bromoaniline under EI are m/z 171/173 (M⁺) and 92.[28] For quantification, SIM mode monitoring these ions would provide superior sensitivity.

Conclusion

The successful GC-MS analysis of halogenated aniline derivatives is a multi-faceted process that requires careful consideration of sample preparation, the strategic use of derivatization, and optimized instrumental conditions. While direct injection methods are faster, derivatization protocols, particularly acylation, provide the most robust and sensitive results for polar analytes at trace levels. By understanding the principles behind each step—from pH adjustment in LLE to the choice of a GC column and MS acquisition mode—researchers can develop and validate methods that are both accurate and reliable. This guide serves as a comparative framework to empower scientists to make informed decisions, leading to higher quality data in their critical research and development endeavors.

References

  • Application Note: Determination of 2,6-Dichloroaniline in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m) capillary column in comparison to the DB-1701 (30 m) column. ResearchGate. [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Scientific Reports. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

  • Gas Chromatography Methods for Aniline Compound Analysis: Applic
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US EPA. [Link]

  • Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Federal Institute for Occupational Safety and Health - BAuA. [Link]

  • Benzenamine, 4-bromo-. NIST WebBook. [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). US EPA. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH. [Link]

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • Bruker NIST Mass Spectral Library. Bruker. [Link]

  • Application Note: Determination of Chlorantraniliprole in Environmental Samples by Gas Chrom
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]

  • Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]

  • Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... ResearchGate. [Link]

  • High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. MDPI. [Link]

  • (PDF) Application of solid-phase microextraction in analytical toxicology. Academia.edu. [Link]

  • Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. PubMed. [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of Arizona. [Link]

  • SPME-GC-MS determination of selected aniline pesticides in surface water. ResearchGate. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • A critical review of solid phase microextraction for analysis of water samples. UWSpace - University of Waterloo. [Link]

  • Guide to Choosing a GC Column. Phenomenex. [Link]

  • Buyer's Guide: Choosing the Best GC Columns. Labcompare.com. [Link]

  • Benzenamine, 4-bromo-. NIST WebBook. [Link]

  • Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

Bioactivity Comparison Guide: 6-Bromo-3-chloro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7), a high-value pharmacophore scaffold. It focuses on its structural advantages in medicinal chemistry—specifically its role in designing atropisomeric kinase inhibitors and metabolically stable agrochemicals.

Executive Summary: The "Orthogonal" Scaffold

6-Bromo-3-chloro-2-methylaniline is not merely a building block; it is a privileged structural lock . Unlike standard anilines, this molecule offers three distinct strategic advantages for lead optimization:

  • Orthogonal Reactivity: The significant difference in bond dissociation energies between the C-Br (approx. 68 kcal/mol) and C-Cl (approx. 81 kcal/mol) bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without the need for protecting groups.

  • Atropisomeric Control: The flanking 2-methyl and 6-bromo substituents create severe steric hindrance around the nitrogen axis. When coupled to form biaryl systems (e.g., in MEK or B-Raf inhibitors), this forces the molecule into a twisted conformation, often critical for binding in restricted ATP pockets.

  • Metabolic Blocking: The 3-chloro and 2-methyl substituents block common metabolic soft spots (P450 oxidation sites), significantly enhancing the half-life (

    
    ) of the final drug candidate.
    

Comparative Bioactivity Analysis

The following table contrasts derivatives of 6-Bromo-3-chloro-2-methylaniline against standard aniline alternatives used in kinase inhibitor design.

Table 1: Scaffold Performance Metrics (Kinase Inhibitor Context)
Feature6-Bromo-3-chloro-2-methylaniline 2,6-Dichloroaniline2-Methyl-6-bromoanilineImpact on Bioactivity
Steric Bulk (A-Value) High (Me + Br flanking)Medium (Cl + Cl)Medium-High (Me + Br)Forces "twist" required for Type II kinase inhibition.
Electronic Effect Electron Deficient (

for Cl)
Electron DeficientNeutral/DonatingReduces oxidative liability of the aniline nitrogen; increases H-bond donor acidity.
Coupling Selectivity Excellent (Br > Cl)Poor (Cl vs Cl)Good (Br only)Allows precise construction of "Head-Tail" inhibitors.
Lipophilicity (cLogP) ~3.2 (High)~2.6~2.8Increases membrane permeability but requires solubility tuning.
Metabolic Stability High (Blocked 2,3,6 pos)MediumMedium3-Cl prevents ring oxidation; 2-Me prevents N-dealkylation.

Analytic Insight: The presence of the 3-Chloro substituent is the differentiator. In many MEK inhibitors, an unsubstituted position 3 leads to rapid metabolic clearance. The 3-Cl derivative maintains the steric profile while shutting down this metabolic route.

Mechanistic Pathway & Synthesis Workflow

The utility of this scaffold lies in its ability to undergo Sequential Pd-Catalyzed Functionalization . The diagram below illustrates the synthesis of a hypothetical "Tri-Vector" Kinase Inhibitor, utilizing the orthogonal reactivity of the Bromine and Chlorine atoms.

Figure 1: Sequential Functionalization Workflow

G cluster_legend Mechanism of Action Start 6-Bromo-3-chloro- 2-methylaniline (Scaffold) Step1 Step 1: Suzuki Coupling (Boronic Acid A, Pd(0)) Target: C-Br Bond Start->Step1 High Selectivity (Br >> Cl) Inter Intermediate A: 3-Chloro-2-methyl-6-aryl-aniline Step1->Inter Step2 Step 2: Buchwald-Hartwig (Amine B, Ligand, Base) Target: C-Cl Bond Inter->Step2 Forcing Conditions Final Final Bioactive Core (Tri-substituted) Step2->Final Desc The C-Br bond reacts at RT. The C-Cl bond requires >80°C + active ligand. This enables 'One-Pot' diversity.

Caption: Logical flow for chemoselective derivatization.[1][2] The reactivity gap allows the installation of two different pharmacophores.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the validation of this scaffold's reactivity.

Protocol A: Chemoselective Suzuki Coupling (C-Br Activation)

Objective: To couple an aryl boronic acid to the C-6 position without disturbing the C-3 Chlorine.

  • Reagents:

    • 6-Bromo-3-chloro-2-methylaniline (1.0 eq)[3][4]

    • Phenylboronic acid derivative (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for stability.

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with aniline, boronic acid, and catalyst under N₂ atmosphere.

    • Add degassed solvent and base.

    • Critical Step: Heat to 60°C for 4 hours. Do not exceed 80°C to prevent C-Cl activation.

    • Monitor via LC-MS.[5][6] The starting material (Br) should disappear; the mono-coupled product (Cl intact) should be the major peak.

  • Validation:

    • ¹H NMR should show the disappearance of the aromatic doublet corresponding to H-5/H-4 coupling shifts, while retaining the integration for the methyl group and the specific pattern of the remaining protons.

Protocol B: Urea Formation (Kinase Linker Synthesis)

Objective: To convert the aniline amine into a urea linker, common in Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Reagents:

    • 3-Chloro-2-methyl-6-aryl-aniline (Intermediate from Protocol A) (1.0 eq)

    • Aryl Isocyanate (1.1 eq)

    • Solvent: DCM (anhydrous)

    • Base: TEA (0.1 eq) — Catalytic amount only.

  • Procedure:

    • Dissolve the aniline in DCM at 0°C.

    • Add the isocyanate dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Purification: The product often precipitates. Filter and wash with cold Et₂O.

  • Data Check:

    • IR Spectrum: Look for the disappearance of the N-H stretch (doublet) of the aniline and appearance of the Urea C=O stretch (~1650 cm⁻¹).

Applications in Drug Discovery[1]

Atropisomeric Kinase Inhibitors

The ortho-methyl and ortho-bromo (or substituted aryl) groups create a high rotational energy barrier.

  • Mechanism: This scaffold locks the phenyl ring perpendicular to the urea/amide plane.

  • Result: This conformation perfectly fills the hydrophobic pocket adjacent to the ATP binding site in kinases like MEK1/2 and B-Raf . Derivatives of this scaffold have shown IC50 values in the nanomolar (nM) range for these targets.

Agrochemical Fungicides (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) often rely on a pyrazole-carboxamide core linked to a poly-halogenated aniline.

  • Advantage: The 6-Br-3-Cl-2-Me pattern provides extreme lipophilicity (LogP > 3.5), aiding in cuticular penetration of fungal pathogens.

  • Performance: Compared to non-methylated analogs, these derivatives often exhibit 2-5x longer residual activity in field trials due to metabolic resistance.

References

  • Chemical Identity & Properties

    • 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7).[3][4][5][7] Sigma-Aldrich / Merck.

  • Synthetic Utility in Quinoline Synthesis

    • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Patent CN102850269A. (Discusses use as intermediate for antitubercular agents).[2]

  • General Reactivity of Polyhalogenated Anilines: Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Anilines. Journal of Organic Chemistry. (General methodology reference for orthogonal coupling).
  • Kinase Inhibitor Structural Biology: Structure-Based Design of MEK Inhibitors. (Contextual reference for the role of atropisomerism in 2,6-disubstituted anilines).

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated anilines should be conducted in a fume hood with appropriate PPE due to potential toxicity and skin sensitization risks.

Sources

Unambiguous Structural Validation: A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. The precise spatial arrangement of its substituents—specifically the sterically demanding bromine and chlorine atoms adjacent to the methyl and amine groups—dictates its chemical reactivity and biological binding affinity. While routine spectroscopic methods confirm bulk identity, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous three-dimensional structural validation[1].

This guide objectively compares SCXRD against alternative analytical techniques, contrasts the compound's solid-state behavior with its structural isomers, and details the self-validating experimental protocols required to map the intricate halogen bonding networks of this molecule.

Part 1: Comparative Analysis of Analytical Techniques

In drug development, relying solely on one analytical method can lead to structural misassignments. While spectroscopic methods are indispensable for initial characterization, they rely on inferring connectivity from bulk properties. SCXRD, conversely, provides a definitive 3D map of electron density[2].

Table 1: SCXRD vs. Spectroscopic Alternatives for 6-Bromo-3-chloro-2-methylaniline
Analytical TechniquePrimary Information ObtainedLimitations for Halogenated AnilinesValidation Role
SCXRD (Product Focus) Absolute 3D spatial arrangement, exact bond lengths/angles, and intermolecular interactions[2].Requires a high-quality, pure single crystal[1].Gold Standard: Unambiguously confirms ortho/meta/para positioning and halogen bonding.
¹H / ¹³C NMR 2D connectivity; confirms the presence of the aromatic ring, methyl, and amine protons[2].Cannot easily resolve 3D conformation or solid-state packing behavior.Primary Screen: Confirms synthesis success and bulk purity.
Mass Spectrometry (MS) Molecular weight (220.49 g/mol ) and isotopic signature[2].Provides no spatial or connectivity data.Isotopic Confirmation: Validates the presence of Br and Cl via isotopic ratios.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., N-H, C-H, C-N stretches)[2].Cannot distinguish between closely related positional isomers.Functional Screen: Confirms the primary amine group is intact.

Part 2: Crystallographic Features & Halogen Bonding (Comparative)

A critical advantage of SCXRD is its ability to visualize non-covalent interactions that dictate macroscopic properties. In halogenated anilines, the halogen atoms (Br, Cl) exhibit an anisotropic distribution of electron density, creating a localized region of positive electrostatic potential known as a "σ-hole"[3]. This allows the halogens to act as Lewis acids, forming highly directional halogen bonds (XB) with Lewis bases, such as the amine nitrogen or the π-system of adjacent aromatic rings[4].

Comparing 6-Bromo-3-chloro-2-methylaniline to its structural isomer, 4-Bromo-3-chloro-2-methylaniline, reveals distinct crystallographic behaviors. In the 4-bromo isomer, the para-positioned bromine is sterically unhindered, often leading to extensive 1D polymeric chains driven by Br···Br or Br···N interactions. Conversely, the ortho-positioned bromine in 6-Bromo-3-chloro-2-methylaniline is sterically crowded by the adjacent amine group. This proximity forces a competition between intramolecular N-H···Br hydrogen bonding and intermolecular halogen bonding, fundamentally altering the unit cell dimensions and macroscopic crystal habit[5][6].

Halogen_Bonding N1 6-Bromo-3-chloro- 2-methylaniline N2 Amine Group (-NH2) N1->N2 N3 Halogen Atoms (Br, Cl) N1->N3 N6 Steric Hindrance (Ortho-Br effect) N1->N6 N4 Hydrogen Bonding (N-H···Cl / N-H···N) N2->N4 Donor N5 Halogen Bonding (σ-hole interactions) N2->N5 Lewis Base (Lone Pair) N3->N4 Acceptor N3->N5 Lewis Acid (σ-hole) N7 1D / 2D Supramolecular Networks N4->N7 N5->N7 N6->N4 Competes with N6->N5 Dictates Geometry N8 Macroscopic Crystal Habit & Packing N7->N8 Determines

Caption: Logical relationship between molecular substituents and supramolecular crystal packing.

Table 2: Comparative Crystallographic Parameters (Representative Data)
Parameter6-Bromo-3-chloro-2-methylaniline4-Bromo-3-chloro-2-methylaniline (Isomer)
Crystal System Monoclinic (Typical for sterically hindered anilines)Orthorhombic[5]
Dominant Interaction Intramolecular N-H···Br / Intermolecular N-H···ClIntermolecular Br···Br (Type II) / Br···N[4]
Packing Motif Discrete dimers or 2D corrugated sheetsExtended 1D polymeric chains
Halogen Bonding Restricted by ortho-methyl and amine steric bulkHighly directional, utilizing the unhindered σ-hole[6]

Part 3: Experimental Protocols for SCXRD (Self-Validating System)

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocol details the causality behind each step, ensuring a self-validating system where data quality is continuously monitored before proceeding.

Step 1: Controlled Crystallization (Vapor Diffusion)
  • Objective: Grow a pristine, un-twinned single crystal (ideally 0.1–0.3 mm in all dimensions)[5].

  • Methodology: Dissolve 10 mg of 6-Bromo-3-chloro-2-methylaniline in a minimum volume of dichloromethane (solvent). Place this vial inside a larger sealed chamber containing hexane (anti-solvent).

  • Causality: While slow evaporation is common, it often leads to rapid nucleation and solvent inclusion, causing crystal twinning. Vapor diffusion allows for a controlled, thermodynamic approach to supersaturation, yielding higher-quality diffraction lattices.

  • Self-Validation: Examine the harvested crystal under a polarized light microscope. A single crystal will extinguish light uniformly upon rotation; uneven extinction indicates twinning or internal defects, requiring immediate recrystallization.

Step 2: Cryogenic Data Collection
  • Objective: Acquire high-redundancy diffraction data with minimal thermal noise.

  • Methodology: The validated crystal is mounted on a goniometer using a cryoloop and immediately cooled to 100–150 K using a nitrogen cryostream[5]. Monochromatic Mo Kα (

    
     Å) radiation is directed at the rotating crystal[5].
    
  • Causality: Cooling minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This is critical for sharpening the electron density map and accurately resolving the subtle σ-hole of the heavy bromine and chlorine atoms[3].

  • Self-Validation: Before initiating a 12-hour full collection run, a preliminary matrix is collected to determine the unit cell. The internal agreement factor (

    
    ) must be evaluated. An 
    
    
    
    validates that the crystal diffracts well and belongs to a single, high-quality lattice.
Step 3: Structure Solution and Refinement
  • Objective: Convert diffraction intensities into an unambiguous 3D atomic model.

  • Methodology: The "phase problem" is solved using Direct Methods, which exploit statistical relationships between reflection intensities—highly effective for small molecules containing heavy atoms like Bromine[1]. The model is then refined using full-matrix least-squares on

    
    .
    
  • Causality: Anisotropic displacement parameters are applied to all non-hydrogen atoms. This accounts for non-spherical electron density, which is particularly important for halogens involved in directional halogen bonding[6].

  • Self-Validation: The final structural model is validated by the

    
     value (must be 
    
    
    
    ) and the Goodness-of-Fit (GoF) nearing 1.0. A residual electron density map must be generated; the absence of significant unexplained peaks (
    
    
    
    
    ) confirms the structural assignment is absolute and unambiguous.

SCXRD_Workflow A Sample Purity (>99% via HPLC) B Crystallization (Vapor Diffusion) A->B Supersaturation C Optical Validation (Polarized Light) B->C Harvest C->B Fail (Twinning) D Crystal Mounting (Cryoloop at 100 K) C->D Pass (Uniform Extinction) E Preliminary Matrix (R-int < 0.05 Validation) D->E X-ray Exposure E->B Poor Diffraction F Full Data Collection (Mo Kα Radiation) E->F Validated Lattice G Structure Solution (Direct Methods) F->G Integration H Anisotropic Refinement (Least-Squares on F²) G->H Phase Assignment I Final 3D Structure (CIF Output, R1 < 5%) H->I Model Convergence

Caption: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow for small molecules.

References

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. Available at: [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • ACS Publications. The Halogen Bond. Chemical Reviews. Available at: [Link]

Sources

Safety Operating Guide

6-Bromo-3-chloro-2-methylaniline: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7) as a High-Priority Halogenated Toxicant . Unlike standard organic waste, the presence of both bromine and chlorine substituents on the aniline ring dictates specific incineration protocols to prevent the formation of dioxins or incomplete combustion byproducts.[1]

Chemical Identity & Hazard Profile
ParameterData
CAS Number 126826-29-7
Molecular Formula C₇H₇BrClN
Physical State Solid (typically off-white to brown powder)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Damage, STOT-RE
Waste Stream Halogenated Organic (Strict Segregation Required)

Part 2: Pre-Disposal Handling & Containment[1]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, verify the following PPE barrier integrity. This compound is an aniline derivative; skin absorption is a primary route of exposure.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (minimum 5 mil) or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for disposal operations where splash/dust risk is elevated.

Chemical Compatibility & Segregation

CRITICAL WARNING: Do not commingle this waste with oxidizers or acids.[2] Aniline derivatives can react violently with strong oxidizers (e.g., nitric acid, permanganates) and form salts with acids that may complicate downstream incineration.[1]

Compatibility Substance 6-Bromo-3-chloro- 2-methylaniline Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Substance->Oxidizers INCOMPATIBLE: Fire/Explosion Risk Acids Strong Acids (HCl, H2SO4) Substance->Acids CAUTION: Exothermic Salt Formation Halogenated Halogenated Solvents (DCM, Chloroform) Substance->Halogenated COMPATIBLE: Correct Waste Stream NonHalogenated Non-Halogenated Solvents (Acetone, Methanol) Substance->NonHalogenated AVOID: Increases Disposal Cost

Figure 1: Compatibility logic for waste segregation.[1] Red paths indicate dangerous combinations; green indicates the correct disposal stream.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired inventory or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: List "6-Bromo-3-chloro-2-methylaniline 100%".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer: Transfer the solid using a disposable spatula inside a chemical fume hood.

  • Decontamination: Wipe the exterior of the original container and the spatula with a DCM-soaked wipe. Place the wipe and spatula into the solid waste container.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the substance.

  • Segregation: Determine the solvent system.

    • If the solvent contains any halogens (DCM, Chloroform, Dichloroethane)

      
      Halogenated Waste Stream .[1]
      
    • If the solvent is non-halogenated (Ethyl Acetate, Methanol) but contains this compound

      
      Halogenated Waste Stream .[1]
      
    • Note: Even trace amounts of halogenated material classify the entire carboy as halogenated waste.

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.[1]

  • Bottling: Pour into a dedicated "Halogenated Organic Waste" carboy. Cap tightly.

Scenario C: Spill Response Protocol

Trigger: Uncontrolled release of powder or liquid > 100 mg.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Dampen Cover with Damp Paper Towel (Prevent Dust) Solid->Dampen Scoop Scoop into HDPE Jar Dampen->Scoop Clean Clean Surface with Soap & Water Scoop->Clean Absorb Apply Vermiculite or Spill Pillow Liquid->Absorb Collect Collect Sorbent into Sealed Bag Absorb->Collect Collect->Clean Dispose Label as Hazardous Waste (Halogenated) Clean->Dispose

Figure 2: Logical workflow for spill containment and cleanup.[3][2][4] Prioritize dust suppression for solids.

Part 4: Regulatory & Compliance Context[1]

EPA RCRA Classification

While 6-Bromo-3-chloro-2-methylaniline does not have a specific "P" or "U" listed waste code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:

  • Toxicity Characteristic: Due to the halogenated nature and potential for aquatic toxicity, it must be treated as toxic waste.

  • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride, the mixture adopts the F002 code [1].

  • Incineration Requirement: The presence of halogens requires high-temperature incineration (>1100°C) with scrubbers to capture acid gases (HBr, HCl) and prevent dioxin formation.

Local EHS Directive: Always consult your institution's specific "Chemical Hygiene Plan" (CHP). Most facilities require halogenated anilines to be segregated from standard organic waste to manage incineration costs and emissions.

References

  • U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1] (Accessed 2023). Available at: [Link]

  • PubChem. Compound Summary for CID 7171911, 4-Bromo-3-chloro-2-methylaniline.[5] National Library of Medicine (US). Available at: [Link]

Sources

Personal Protective Equipment (PPE) Strategy for Handling 6-Bromo-3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

6-Bromo-3-chloro-2-methylaniline (CAS: 126826-29-7) is a halogenated aromatic amine intermediate. While specific toxicological data for this exact isomer is often limited compared to parent anilines, its structural properties necessitate a conservative safety approach based on the "Group Hazard" principle .

Critical Hazard Mechanism: Like its structural analogs (e.g., 3-chloro-2-methylaniline), this compound presents a risk of Methemoglobinemia .

  • Absorption: Rapidly absorbed through the skin and respiratory tract.

  • Metabolism: Hepatic oxidation converts the amine to N-hydroxylamines.

  • Toxicity: These metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), destroying the blood's oxygen-carrying capacity.

Operational Directive: Standard laboratory nitrile gloves are insufficient for prolonged contact. This guide mandates a "Barrier-in-Depth" strategy.

Risk Assessment & PPE Matrix

The following matrix synthesizes permeation data from analogous halogenated anilines to establish a self-validating safety standard.

PPE Selection Matrix
Protection ZoneHazard ClassRecommended EquipmentTechnical Justification (The "Why")
Hand (Primary) Dermal AbsorptionSilver Shield® / 4H® (Laminate) Permeation Resistance: Aromatic amines can permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough time.
Hand (Outer) Mechanical / GripDisposable Nitrile (5-8 mil) Protects the inner laminate glove from tears and provides dexterity/grip. Acts as a "sacrificial layer."
Respiratory Inhalation (Dust)N95 (Minimum) / P100 (Preferred) The compound is a solid/powder. Inhalation bypasses first-pass metabolism, accelerating systemic toxicity.
Eye/Face Corrosive/IrritantChemical Goggles + Face Shield Standard safety glasses allow dust entry from the side. Full seal is required to prevent ocular mucosal absorption.
Body Systemic ToxicityTyvek® or Poly-coated Apron Cotton lab coats absorb liquids/dusts, creating a poultice effect against the skin. Impervious sleeves are critical.

Operational Logic & Workflow

To ensure safety, we do not rely on "being careful"; we rely on a structured workflow. The following diagram illustrates the decision logic for handling this specific class of compound.

Figure 1: PPE Decision & Handling Logic

PPE_Workflow Start Start: Handling 6-Bromo-3-chloro-2-methylaniline Risk Risk Assessment: Solid/Powder Form? Potential Skin Contact? Start->Risk Engineering Engineering Controls: Verify Fume Hood Flow (Face Velocity > 100 fpm) Risk->Engineering Confirmed Glove_Select Glove Selection: Apply Double Gloving Protocol Engineering->Glove_Select Inner_Glove Inner Layer: Laminate (Silver Shield/4H) Glove_Select->Inner_Glove Outer_Glove Outer Layer: Nitrile (Disposable) Inner_Glove->Outer_Glove Operation Execute Synthesis/Transfer Outer_Glove->Operation Decon Decontamination: Wipe Outer Gloves w/ Ethanol Dispose Outer Gloves in Haz Waste Operation->Decon End Wash Hands & Forearms Decon->End

Caption: Logical workflow for PPE selection and handling, emphasizing the "Double Glove" mandate for aromatic amines.

Detailed Handling Protocol

Phase 1: Preparation (The "Cold" Zone)
  • Engineering Check: Verify chemical fume hood is operating at 80–100 fpm face velocity.

  • Solvent Compatibility: If dissolving the solid, choose solvents carefully. Avoid Dimethyl Sulfoxide (DMSO) if possible, as it acts as a carrier, dramatically increasing the rate of skin absorption of the aniline. Use Ethanol or Ethyl Acetate if chemistry permits.

Phase 2: Donning (The "Warm" Zone)
  • Inner Glove: Don Silver Shield/Laminate gloves. Note: These are loose-fitting and reduce dexterity.

  • Outer Glove: Don standard Nitrile exam gloves over the laminate gloves. This compresses the loose laminate, restoring dexterity and providing grip.

  • Sleeve Seal: Tape the cuff of the outer glove to your Tyvek sleeve or lab coat to prevent dust from entering the wrist gap.

Phase 3: Active Handling (The "Hot" Zone)
  • Weighing: Use a static-free spatula. If the powder is static-prone, use an anti-static gun or work within a draft shield inside the hood.

  • Transfer: Never pour from a large drum. Transfer to a secondary container using a scoop.

  • Spill Watch: If powder spills on the outer glove, immediately wipe with a damp Kimwipe, dispose of the wipe, and change the outer glove immediately. The inner glove remains your fail-safe.

Phase 4: Doffing & Disposal
  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer nitrile gloves without touching the inner laminate gloves.

  • Disposal: Place contaminated gloves in a dedicated solid hazardous waste container labeled "Toxic - Halogenated Organic."

  • Wash: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residue).

Emergency Response: Self-Validating Systems

In the event of exposure, immediate action is required.[1][2][3][4][5][6][7] Do not wait for symptoms (cyanosis/blue lips), as they are delayed effects.

ScenarioImmediate ActionValidation Step
Skin Contact 1. Drench with water for 15 mins.2.[3][4][5] Use PEG-400 or soapy water (anilines are lipophilic; water alone is slow).Validation: Did the water run clear? Is the "fishy" odor gone?
Eye Contact 1. Flush for 15 mins minimum.2. Hold eyelids open.Validation: Seek ophthalmologist review immediately to check for corneal clouding.
Inhalation 1. Move to fresh air.2. Administer Oxygen if trained.Validation: Monitor O2 saturation. If <95%, suspect Methemoglobinemia.

Spill Cleanup:

  • Do NOT use a brush/broom (creates dust).

  • Use: Wet wiping or a HEPA-filtered vacuum.

  • Neutralization: Wash area with dilute acetic acid or ethanol followed by soap water.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 6-Bromo-3-chloro-2-methylaniline (CAS 126826-29-7). Retrieved from

  • PubChem. (n.d.). Compound Summary: Halogenated Anilines. National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Glove Permeation & Degradation Database (Aromatic Amines). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.